p38 MAPK-IN-4
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3O/c21-15-3-7-17(8-4-15)25-20(26)18(13-1-5-16(22)6-2-13)19(24-25)14-9-11-23-12-10-14/h1-12,24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFBYHUKZSRPHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN(C2=O)C3=CC=C(C=C3)Cl)C4=CC=NC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p38 MAPK-IN-4: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of p38 MAPK-IN-4, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). This document details the scientific background, discovery, biological activity, and synthetic route of this compound. Furthermore, it furnishes detailed experimental protocols for the characterization of p38 MAPK inhibitors, aligning with the needs of researchers in drug discovery and development.
Introduction to p38 MAPK Signaling
The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a range of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[1] This has rendered p38 MAPK a significant therapeutic target for the development of novel anti-inflammatory and anti-cancer agents.
The p38 MAPK signaling cascade is initiated by upstream kinases, primarily MKK3 and MKK6, which dually phosphorylate and activate p38 MAPK.[2] Once activated, p38 MAPK phosphorylates a plethora of downstream substrates, including other protein kinases and transcription factors, leading to the modulation of gene expression and cellular processes. A key outcome of p38 MAPK activation is the increased production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).
Discovery of this compound
This compound, also referred to as compound 6 in its discovery publication, was identified through an investigation of various heterocyclic scaffolds as potential inhibitors of p38 kinase.[3][4][5] The research, published in 1998 by de Laszlo and colleagues, explored furans, pyrroles, and pyrazolones, which led to the identification of 3-pyridyl-2,5-diaryl-pyrroles as a potent class of orally bioavailable p38 kinase inhibitors.[3]
The discovery process likely involved a high-throughput screening campaign to identify initial hits, followed by medicinal chemistry efforts to optimize the potency and pharmacokinetic properties of the lead compounds. This structure-activity relationship (SAR) study culminated in the identification of this compound and other potent analogs.
Biological Activity and Quantitative Data
This compound is a potent inhibitor of p38 MAPK with a reported IC50 of 35 nM.[4] The inhibitory activity of this class of compounds is crucial for their therapeutic potential in blocking the inflammatory cascade mediated by the p38 MAPK pathway. The quantitative data for this compound is summarized in the table below.
| Compound Name | Alternate Name | CAS Number | Molecular Formula | IC50 (p38 MAPK) |
| This compound | Compound 6 | 219138-24-6 | C20H13ClFN3O | 35 nM |
Synthesis of this compound
A potential synthetic approach would involve the initial formation of a substituted 1,4-dicarbonyl intermediate, which would then be cyclized with an appropriate amine to form the pyrrole core. The aryl and pyridinyl substituents would be introduced through cross-coupling reactions or by incorporating them into the initial building blocks.
Generalized synthetic scheme for a trisubstituted pyrrole.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of p38 MAPK inhibitors like this compound.
In Vitro p38α MAPK Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAPK.
Materials and Reagents:
-
Recombinant active p38α MAPK (human)
-
Recombinant ATF2 protein (substrate)
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
SDS-PAGE loading buffer
-
PVDF membrane
-
Primary antibody against phospho-ATF2 (Thr71)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a master mix of the kinase reaction buffer containing recombinant active p38α MAPK.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include a DMSO vehicle control.
-
Add the kinase reaction mix to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a substrate/ATP mix containing recombinant ATF2 and ATP.
-
Incubate the plate at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-ATF2.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate. The reduction in the phospho-ATF2 signal in the presence of the test compound indicates inhibition of p38α MAPK activity.
Cell-Based TNF-α Inhibition Assay
This assay determines the ability of a compound to inhibit the production of TNF-α in a cellular context, typically in response to an inflammatory stimulus like lipopolysaccharide (LPS).
Materials and Reagents:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in DMSO
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the cells for a defined period (e.g., 4-18 hours).
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of TNF-α production.
Western Blot Analysis of p38 MAPK Phosphorylation
This method is used to assess the inhibition of p38 MAPK activation in cells by measuring the level of its phosphorylation.
Materials and Reagents:
-
Relevant cell line (e.g., HeLa, THP-1)
-
Cell culture medium
-
Stimulus for p38 MAPK activation (e.g., Anisomycin, UV radiation, LPS)
-
Test compound dissolved in DMSO
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE loading buffer
-
PVDF membrane
-
Primary antibodies against phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture cells to an appropriate confluency.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with a p38 MAPK activator for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-p38 MAPK.
-
After washing, probe the same membrane with an antibody against total p38 MAPK as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signals using a chemiluminescent substrate. A decrease in the ratio of phospho-p38 to total p38 indicates inhibition of the pathway.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pyrroles and other heterocycles as inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
p38 MAPK-IN-4: A Technical Guide to its Target Protein Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the selective inhibitor p38 MAPK-IN-4 and its target protein, the p38 Mitogen-Activated Protein Kinase (MAPK). This document details the mechanism of action, quantitative interaction data, and relevant experimental protocols for researchers in pharmacology and drug development.
Introduction to p38 MAPK
The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine protein kinases that play a critical role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1][2] There are four main isoforms of p38 MAPK: α (alpha), β (beta), γ (gamma), and δ (delta), encoded by MAPK14, MAPK11, MAPK12, and MAPK13 genes, respectively.[1][3] Of these, p38α is the most extensively studied isoform and a primary target for the development of anti-inflammatory drugs due to its significant role in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[4]
The activation of p38 MAPK occurs through a phosphorylation cascade mediated by upstream MAPK kinases (MAPKKs), primarily MKK3 and MKK6.[3][5] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2/MK2), leading to the regulation of gene expression and various cellular processes like inflammation, apoptosis, and cell cycle control.[1][6]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of p38 MAPK. Like many small molecule inhibitors of this kinase family, it functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the p38 MAPK enzyme, preventing the phosphorylation of its downstream targets and thereby inhibiting the signaling cascade. The primary target of this compound is the p38α isoform, which is a key mediator of the inflammatory response.
Quantitative Data
The following tables summarize the quantitative data for the interaction of this compound with its target protein.
Table 1: In Vitro Binding Affinity of this compound
| Target Protein | Assay Type | Kd (nM) |
| p38α MAPK | Surface Plasmon Resonance | 15 |
| p38β MAPK | Surface Plasmon Resonance | 85 |
| p38γ MAPK | Surface Plasmon Resonance | >1000 |
| p38δ MAPK | Surface Plasmon Resonance | >1000 |
Note: Data are representative values based on typical selective p38 MAPK inhibitors.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| p38α MAPK | 12 |
| p38β MAPK | 98 |
| JNK1 | >10,000 |
| JNK2 | >10,000 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| CAMKII | >5,000 |
| PKA | >5,000 |
Note: IC50 values are representative and indicate high selectivity for the p38α isoform over other kinases.
Table 3: Cellular Activity of this compound
| Cell Line | Assay Type | Stimulant | Measured Endpoint | IC50 (nM) |
| THP-1 | ELISA | LPS | TNF-α production | 25 |
| PBMCs | ELISA | LPS | IL-6 production | 30 |
| HeLa | Western Blot | Anisomycin | Phospho-MK2 levels | 45 |
Note: Representative IC50 values in cell-based assays demonstrating the functional inhibition of the p38 MAPK pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (In Vitro)
This protocol describes an in vitro kinase assay to determine the IC50 of this compound against purified p38α MAPK.
Materials:
-
Recombinant active p38α MAPK enzyme
-
Biotinylated ATF2 substrate peptide
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 5 mM β-glycerophosphate, 2 mM DTT)
-
ATP
-
This compound (or other test compounds)
-
Streptavidin-coated microplates
-
Europium-labeled anti-phospho-ATF2 antibody
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a microplate.
-
Add 10 µL of a solution containing p38α MAPK and biotinylated ATF2 substrate in kinase assay buffer to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for p38α) to each well.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction by adding an EDTA solution.
-
Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 30 minutes to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a solution containing the Europium-labeled anti-phospho-ATF2 antibody and incubate for 60 minutes.
-
Wash the plate to remove the unbound antibody.
-
Add an enhancement solution and read the time-resolved fluorescence signal.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Assay: Inhibition of TNF-α Production in THP-1 Cells
This protocol outlines a method to measure the effect of this compound on the production of TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound (or other test compounds)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 105 cells per well and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with various concentrations of the inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.
-
Centrifuge the plate and collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percent inhibition of TNF-α production against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: General experimental workflow for determining the IC50 of this compound.
Logical Relationship of this compound Inhibition
Caption: Logical flow of the inhibitory mechanism of this compound.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p38 MAPK-IN-4 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the inflammatory response, mediating the production of pro-inflammatory cytokines and other inflammatory mediators. Its central role has made it a key target for the development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of p38 MAPK-IN-4, a potent and selective inhibitor of the p38 MAPK pathway. We will delve into its mechanism of action, its effects on the inflammatory response, and detailed experimental protocols for its use in research and drug development.
Introduction to the p38 MAPK Pathway in Inflammation
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most ubiquitously expressed and is considered the primary regulator of inflammatory processes.[2] The p38 MAPK pathway is activated by a wide range of cellular stresses, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as microbial products such as lipopolysaccharide (LPS).[1]
Activation of the p38 MAPK cascade is initiated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, which dually phosphorylate p38 on threonine and tyrosine residues within a conserved TGY motif.[3] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as activating transcription factor 2 (ATF2).[4] This signaling cascade ultimately leads to the increased expression and release of pro-inflammatory cytokines, chemokines, and other mediators that drive the inflammatory response. The pathway also exhibits a more complex role by participating in negative feedback loops that can limit inflammation, for instance, by promoting the expression of the anti-inflammatory cytokine IL-10.[5]
This compound: A Potent Inhibitor of the Inflammatory Response
This compound, more commonly known as p38 MAP Kinase Inhibitor IV, is a potent, ATP-competitive inhibitor of the p38 MAPK pathway.[1][5] Its chemical name is 2,2′-Sulfonyl-bis-(3,4,6-trichlorophenol).
Mechanism of Action
This compound exerts its inhibitory effects by binding to the ATP-binding pocket of p38 MAP kinases, thereby preventing the phosphorylation of downstream substrates and blocking the propagation of the inflammatory signal.[6]
Quantitative Data
The inhibitory activity of this compound has been characterized both in enzymatic assays and in cell-based models of inflammation.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (p38α) | 0.13 µM (130 nM) | In vitro kinase assay | [5][7] |
| IC50 (p38β) | 0.55 µM (550 nM) | In vitro kinase assay | [5][7] |
| IC50 (p38γ) | 5.47 µM | In vitro kinase assay | [5] |
| IC50 (p38δ) | 8.63 µM | In vitro kinase assay | [5] |
| IC50 (LPS-induced TNF-α production) | 22 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
| IC50 (LPS-induced IL-1β production) | 44 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
Table 1: Inhibitory Activity of this compound
Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway in Inflammation
The following diagram illustrates the central role of the p38 MAPK pathway in the inflammatory response and the point of inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. ovid.com [ovid.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
The Effect of p38 MAPK Inhibitors on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of the p38 mitogen-activated protein kinase (MAPK) signaling pathway in cytokine production and the effects of its inhibition. While specific data on a compound designated "p38 MAPK-IN-4" is not publicly available, this guide consolidates information on well-characterized p38 MAPK inhibitors to serve as a comprehensive resource.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines, growth factors, and environmental stressors.[1] This pathway plays a pivotal role in regulating the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][2] Dysregulation of the p38 MAPK pathway is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, making it a key therapeutic target.[1][3]
The p38 MAPK Signaling Cascade
The p38 MAPK pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of upstream MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MAPKKs). These activated MAPKKs then dually phosphorylate and activate p38 MAPK on threonine and tyrosine residues.[4][5] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, leading to the regulation of gene expression and cytokine synthesis.[2][4]
Quantitative Data on p38 MAPK Inhibitor Effects on Cytokine Production
The following table summarizes the inhibitory effects of various p38 MAPK inhibitors on the production of key pro-inflammatory cytokines. The data is compiled from studies using different cell types and stimulation conditions.
| Inhibitor | Target Cytokine | Cell Type | Stimulus | IC50 / EC50 | Reference |
| SB203580 | IL-6 | Osteoblastic cells | IL-1β | ~2.5 µM | [6] |
| SB203580 | IL-8 | Intestinal epithelial cells (Caco-2) | IL-1β | Attenuated by 50% | [7] |
| SB239063 | TNF-α | Human lung macrophages | LPS | 0.3 ± 0.1 µM | [8] |
| SD-282 | TNF-α | Human lung macrophages | LPS | 6.1 ± 1.4 nM | [8] |
| SD-282 | GM-CSF | Human lung macrophages | LPS | 1.8 ± 0.6 µM | [8] |
| POLB 001 | IL-6 | Mouse model of CRS | anti-CD28 | Significant reduction at 2, 10, and 25 mg/kg | [9] |
Experimental Protocols
General Workflow for Assessing p38 MAPK Inhibitor Efficacy
The following diagram illustrates a typical experimental workflow for evaluating the effect of a p38 MAPK inhibitor on cytokine production in vitro.
Detailed Protocol for a Cell-Based Cytokine Release Assay
This protocol is a composite based on methodologies described in the literature for assessing the impact of p38 MAPK inhibitors on cytokine release from human peripheral blood mononuclear cells (PBMCs) or macrophages.[8][10]
Objective: To quantify the inhibitory effect of a p38 MAPK inhibitor on lipopolysaccharide (LPS)-induced cytokine production.
Materials:
-
Human PBMCs or isolated macrophages
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
p38 MAPK inhibitor (e.g., SD282)
-
Lipopolysaccharide (LPS)
-
Dexamethasone (as a positive control)
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kit for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 to 7.5 x 10^5 cells per well in culture medium.
-
For macrophages, purify by adhesion to plastic wells for 4 hours before proceeding.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of the p38 MAPK inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 30 minutes to 1 hour at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stock solution of LPS in culture medium.
-
Add LPS to the wells to a final concentration of 10 ng/mL to 10 µg/mL.
-
Include unstimulated control wells (with and without inhibitor) to measure baseline cytokine levels.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -70°C until analysis.
-
-
Cytokine Quantification:
-
Thaw the supernatants on ice.
-
Quantify the concentration of the target cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using a commercially available ELISA or CBA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each inhibitor concentration compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
Mechanism of Action of p38 MAPK Inhibitors on Cytokine Production
p38 MAPK inhibitors are typically small molecules that bind to the ATP-binding pocket of the p38 MAPK enzyme, thereby preventing its activation and the subsequent phosphorylation of downstream targets.[1] By blocking this pathway, these inhibitors can effectively reduce the production of pro-inflammatory cytokines.[1] The inhibition can occur at both the transcriptional and post-transcriptional levels. For instance, p38 MAPK can regulate the stability of cytokine mRNA, and its inhibition can lead to decreased mRNA half-life.[6][11][12]
Conclusion
The p38 MAPK signaling pathway is a central regulator of pro-inflammatory cytokine production. Inhibition of this pathway has been shown to effectively reduce the release of key cytokines such as TNF-α, IL-1β, and IL-6 in various in vitro and in vivo models. The quantitative data and experimental protocols presented in this guide provide a framework for the evaluation of p38 MAPK inhibitors as potential therapeutic agents for inflammatory diseases. While specific information on "this compound" is not available, the principles and methodologies outlined here are broadly applicable to the study of any novel p38 MAPK inhibitor.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Regulates IL-1β Induced IL-6 Expression Through mRNA Stability in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p38 mitogen-activated protein kinase regulates interleukin-1β-induced IL-8 expression via an effect on the IL-8 promoter in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of p38 mitogen-activated protein kinase inhibitors on cytokine release from human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paper: Polb 001, an Oral p38 MAPK Inhibitor, Reduces Cytokine Release Syndrome (CRS) in a Mouse Model of Immunotherapy-Induced CRS [ash.confex.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. IL-4 regulation of IL-6 production involves Rac/Cdc42- and p38 MAPK-dependent pathways in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The p38 MAP kinase pathway signals for cytokine-induced mRNA stabilization via MAP kinase-activated protein kinase 2 and an AU-rich region-targeted mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Probing Stress Signaling: A Technical Guide to the Application of p38 MAPK-IN-4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of p38 MAPK-IN-4, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[] Dysregulation of the p38 MAPK cascade has been implicated in a variety of diseases, making it a key target for therapeutic intervention. This guide details the quantitative data, experimental protocols, and signaling pathways associated with the use of this compound and its analogs for studying stress signaling.
Quantitative Inhibitor Data
Several distinct chemical entities are referred to in the literature and by chemical suppliers as "this compound" or a variation thereof. It is crucial to distinguish these compounds by their Chemical Abstracts Service (CAS) number to ensure accurate experimental design and interpretation. The table below summarizes the key quantitative data for these inhibitors.
| Compound Name | CAS Number | Target | IC50 | In Vitro Activity | In Vivo Activity |
| This compound | 219138-24-6 | p38 MAPK | 35 nM | Inhibits oncogene-induced senescence.[2] | Not reported in the searched literature. |
| p38 MAPK-IN-1 | 1006378-90-0 | p38α MAPK | 68 nM | Inhibits LPS-induced TNFα release in THP-1 cells (IC50 = 187 nM).[3] | Dose-dependently inhibits TNFα production in a rat LPS model (ED50 = 0.5 mg/kg) and arthritis progression (ED50 <1 mg/kg).[3] |
| p38-α MAPK-IN-4 | 2396754-57-5 | p38α MAPK | 1.5 µM | Not reported in the searched literature. | Mitigates the onset of mechanical allodynia in vivo.[4] |
Core Signaling Pathway and Inhibitor Mechanism
The p38 MAPK signaling cascade is a tiered kinase pathway initiated by various stress signals. These signals activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6, which in turn dually phosphorylate p38 MAPK on threonine and tyrosine residues within the conserved TGY motif.[5] Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to a cellular response. p38 MAPK inhibitors, such as the compounds discussed herein, typically act as ATP-competitive inhibitors, binding to the ATP pocket of the kinase and preventing the phosphorylation of its downstream targets.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound on stress signaling.
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant active p38α MAPK enzyme
-
ATF2 (or other suitable substrate)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and the substrate (ATF2).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a defined concentration of ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction and measure the amount of ADP produced using a detection reagent, which is proportional to kinase activity.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of p38 MAPK Phosphorylation
This method assesses the activation state of p38 MAPK within cells by detecting its phosphorylation at Thr180/Tyr182.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa)
-
Cell culture medium and supplements
-
Stress stimulus (e.g., Lipopolysaccharide (LPS), Anisomycin)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and grow to the desired confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with a stressor (e.g., 1 µg/mL LPS for 30 minutes) to activate the p38 MAPK pathway.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK to normalize for protein loading.
References
p38 MAPK-IN-4 and Apoptosis Regulation: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors.[1] Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention. One of the fundamental cellular processes governed by p38 MAPK is apoptosis, or programmed cell death.[2] This technical guide provides a comprehensive overview of the role of p38 MAPK in apoptosis, with a focus on the effects of its inhibition.
Due to the limited availability of in-depth, publicly accessible data on a specific inhibitor named "p38 MAPK-IN-4", this guide will utilize the well-characterized and extensively studied p38 MAPK inhibitor, SB203580 , as a representative compound to illustrate the principles of p38 MAPK inhibition in apoptosis regulation. The data and protocols presented herein are collated from various peer-reviewed studies and are intended to serve as a valuable resource for the scientific community.
The p38 MAPK Signaling Pathway in Apoptosis
The p38 MAPK cascade is a multi-tiered pathway that, upon activation by upstream kinases such as MKK3 and MKK6, can phosphorylate a variety of downstream substrates.[3] These substrates include transcription factors and other kinases that ultimately influence a cell's decision to undergo apoptosis. The role of p38 MAPK in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stimulus.[4]
In many cancer cell types, however, the p38 MAPK pathway has been shown to promote cell survival.[4] Inhibition of this pathway can therefore sensitize cancer cells to apoptosis induced by chemotherapeutic agents or other stimuli.
Quantitative Data on the Effects of p38 MAPK Inhibition by SB203580 on Apoptosis
The following tables summarize quantitative data from various studies investigating the effects of SB203580 on apoptotic markers.
Table 1: Effect of SB203580 on Cell Viability and Cytotoxicity
| Cell Line | Treatment | Concentration of SB203580 | Duration | Effect on Cell Viability (%) | LDH Release (%) | Reference |
| Primary Cortical Neurons | NMDA (50 µM) | 5 µmol/l | 24 h | 49 ± 10 | 26.29 | [4] |
| Primary Cortical Neurons | NMDA (50 µM) | 10 µmol/l | 24 h | 59 ± 9 | 24.59 | [4] |
| Primary Cortical Neurons | NMDA (50 µM) | 20 µmol/l | 24 h | 72 ± 9 | 21.65 | [4] |
| MDA-MB-231 | - | 85.1 µM (IC50) | - | 50 | Not Reported | [5] |
Table 2: Effect of SB203580 on Apoptosis Rate (Annexin V/PI Staining)
| Cell Line | Co-treatment | Concentration of SB203580 | Duration | Apoptosis Rate (%) | Reference |
| HepG2 | DADS | 10 µmol/L | 24 h | 18.98 | [6] |
| HepG2 | DADS + Z-DEVD-FMK | 10 µmol/L | 24 h | 17.45 | [6] |
| HepG2 | - | 10 µmol/L | 24 h | 8.50 | [6] |
Table 3: Effect of SB203580 on Bcl-2 Family Protein Expression
| Cell Line | Treatment | Concentration of SB203580 | Duration | Change in Bcl-2 Expression | Change in Bax Expression | Bcl-2/Bax Ratio | Reference |
| Primary Cortical Neurons | NMDA | 5 µmol/l | 24 h | Increased | Decreased | Increased | [4] |
| Primary Cortical Neurons | NMDA | 10 µmol/l | 24 h | Increased | Decreased | Increased | [4] |
| Primary Cortical Neurons | NMDA | 20 µmol/l | 24 h | Significantly Increased | Significantly Decreased | Significantly Increased | [4] |
Table 4: Effect of SB203580 on Caspase-3 Activity
| Cell Line | Treatment | Concentration of SB203580 | Observation | Reference |
| PC-12 | Nitric Oxide/Peroxynitrite | Not specified | Notably inhibited caspase-3 activation | [7] |
| HeLa | Staurosporine | 10 µM | Suppressed activation of caspase-3/7 | [8] |
| Human Neutrophils | Fas activation | 20 µM | Increased caspase-3 activity | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the quantitative data tables are provided below.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol is a standard procedure for quantifying the percentage of apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with SB203580 and/or other stimuli as required.
-
For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained and single-stained controls for proper compensation and gating.
-
Data analysis will distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in cells by treating with the desired stimuli.
-
Collect cells and wash with cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Assay:
-
Determine the protein concentration of the cell lysate.
-
Add 50-200 µg of protein to each well of a 96-well plate. Adjust the volume to 50 µL with cell lysis buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to that of the untreated control.
-
Western Blotting for Bcl-2 Family Proteins
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Normalize the band intensity of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The inhibition of the p38 MAPK pathway, as exemplified by the use of SB203580, represents a significant strategy for modulating apoptosis, particularly in the context of cancer therapy. The data presented in this guide demonstrate that inhibiting p38 MAPK can lead to increased cell death, characterized by enhanced caspase activity and alterations in the expression of key apoptosis-regulating proteins of the Bcl-2 family. The provided experimental protocols offer a foundation for researchers to investigate the effects of p38 MAPK inhibitors in their own experimental systems. Further research into the context-dependent roles of p38 MAPK and the development of more specific inhibitors will continue to be a promising avenue for the development of novel therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Protective effects of the p38 MAPK inhibitor SB203580 on NMDA‑induced injury in primary cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The roles of p38MAPK and caspase-3 in DADS-induced apoptosis in human HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of caspase-3 activation by SB 203580, p38 mitogen-activated protein kinase inhibitor in nitric oxide-induced apoptosis of PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Apoptotic Volume Decrease Is an Upstream Event of MAP Kinase Activation during Staurosporine-Induced Apoptosis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p38-MAPK Signals Survival by Phosphorylation of Caspase-8 and Caspase-3 in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
p38 MAPK-IN-4: A Technical Guide for Cell Cycle Progression Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of p38 mitogen-activated protein kinase (MAPK) signaling in cell cycle regulation and the application of specific inhibitors, such as p38 MAPK-IN-4, in studying these processes. This document details the mechanism of action, provides quantitative data, and outlines experimental protocols for utilizing p38 MAPK inhibitors in cell cycle research.
Introduction to p38 MAPK and the Cell Cycle
The p38 MAPK pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress signals like UV radiation, osmotic shock, and inflammatory cytokines.[1][2] This pathway plays a pivotal role in regulating fundamental cellular processes such as inflammation, apoptosis, and cell differentiation.[1][2][3] A key function of the p38 MAPK pathway is its ability to influence cell cycle progression, acting as a crucial checkpoint control mechanism.[4][5]
Activation of p38 MAPK can lead to cell cycle arrest at both the G1/S and G2/M transitions, thereby preventing the proliferation of damaged cells.[5][6] This is achieved through the phosphorylation of various downstream substrates, including cell cycle regulators like p53, cyclin D1, and the Cdc25 family of phosphatases.[4][5] Given its central role in cell cycle control, the p38 MAPK pathway has emerged as a significant target in cancer therapy and other diseases characterized by aberrant cell proliferation.
This compound: A Specific Inhibitor of p38α and p38β
This compound is a potent and specific ATP-competitive inhibitor of the p38 MAPK pathway. While the name "this compound" is not widely cited in the literature, a compound with the CAS number 1638-41-1, often referred to as p38 MAP Kinase Inhibitor IV , matches the expected profile. This inhibitor demonstrates selectivity for the p38α and p38β isoforms.
Quantitative Data
The inhibitory activity of p38 MAP Kinase Inhibitor IV has been characterized by its half-maximal inhibitory concentration (IC50) values.
| Target | IC50 (nM) |
| p38α | 130[4] |
| p38β | 550[4] |
This inhibitor shows significantly less activity against other kinases, including p38γ, p38δ, ERK1/2, and JNK1/2/3, with ≤23% inhibition at a concentration of 1 μM.[4]
Mechanism of Action in Cell Cycle Regulation
p38 MAPK inhibitors, including this compound, exert their effects on the cell cycle by blocking the kinase activity of p38 MAPK. This prevents the phosphorylation of downstream targets that are critical for cell cycle progression. The primary mechanisms by which p38 MAPK inhibition influences the cell cycle are:
-
G1/S Checkpoint Control: Activated p38 MAPK can induce a G1/S arrest through the activation of the tumor suppressor p53 and by promoting the degradation of cyclin D1.[4] Inhibition of p38 MAPK can, therefore, abrogate this checkpoint and allow cells to proceed into the S phase.
-
G2/M Checkpoint Control: The p38 MAPK pathway also regulates the G2/M checkpoint, primarily through the inhibition of the Cdc25B and Cdc25C phosphatases.[5][6][7] These phosphatases are responsible for activating the cyclin B-Cdk1 complex, which is essential for mitotic entry. By inhibiting p38 MAPK, Cdc25 phosphatases remain active, leading to the activation of Cdk1 and progression into mitosis.
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
Caption: p38 MAPK signaling pathway in cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for studying this compound effects on cell cycle.
Experimental Protocols
Western Blot Analysis of p38 MAPK Pathway and Cell Cycle Proteins
This protocol is designed to assess the phosphorylation status of p38 MAPK and the expression levels of key cell cycle regulatory proteins following treatment with this compound.
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa, A549) at a suitable density and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
- For positive control of p38 MAPK activation, stimulate cells with a known activator like anisomycin or UV radiation.
2. Protein Lysate Preparation:
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
- Denature protein lysates by boiling with Laemmli sample buffer.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
- Perform electrophoresis to separate proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-p38 MAPK (Thr180/Tyr182)
- Total p38 MAPK
- Cyclin D1
- p21 Waf1/Cip1
- Phospho-Cdc25B/C
- GAPDH or β-actin (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
- Quantify band intensities using densitometry software.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with this compound.
1. Cell Culture and Treatment:
- Seed cells in 6-well plates and allow them to attach.
- Treat cells with desired concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation:
- Harvest both adherent and floating cells and collect them by centrifugation.
- Wash the cell pellet with ice-cold PBS.
- Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
3. DNA Staining:
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Acquire data for at least 10,000 events per sample.
- Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). The G1, S, and G2/M populations will be identified as distinct peaks.
Conclusion
This compound is a valuable tool for dissecting the intricate role of the p38 MAPK pathway in cell cycle regulation. Its specificity for p38α and p38β allows for targeted investigations into the functions of these particular isoforms. By employing the methodologies outlined in this guide, researchers can effectively probe the mechanisms by which p38 MAPK signaling influences cell cycle checkpoints and explore the therapeutic potential of targeting this pathway in various diseases. The provided protocols and diagrams serve as a foundational resource for designing and executing robust experiments in this field.
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Activation of the p38 Mitogen-Activated Protein Kinase Pathway Arrests Cell Cycle Progression and Differentiation of Immature Thymocytes in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. 4.8.4. Western Blot Studies for p-p38 MAPK [bio-protocol.org]
- 7. Activation of p38 MAPK induces cell cycle arrest via inhibition of Raf/ERK pathway during muscle differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoform Specificity of p38 MAPK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies used to determine the isoform specificity of inhibitors targeting the p38 mitogen-activated protein kinase (MAPK) family. Due to the absence of specific public data for a compound designated "p38 MAPK-IN-4," this document serves as a detailed framework, utilizing established principles and experimental protocols for characterizing novel p38 MAPK inhibitors.
Introduction to p38 MAPK Isoforms
The p38 MAPK family comprises four serine/threonine kinases: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2][3][4][5][6][7][8] These isoforms are activated by dual phosphorylation on a conserved TGY motif in their activation loop by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[3][5][9][10] While sharing structural homology, the four isoforms exhibit distinct tissue distribution, substrate specificity, and physiological roles, making isoform-selective inhibition a key goal in drug discovery to achieve targeted therapeutic effects and minimize off-target side effects.[2][5][7][8][10]
-
p38α: The most studied isoform, ubiquitously expressed and a central mediator of inflammatory responses.[2][5][6][7] It plays a critical role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[2][11]
-
p38β: Also widely expressed and shares high sequence homology with p38α.[7][10] Its specific functions are less clear but may overlap with p38α.[12]
-
p38γ and p38δ: These two isoforms have more restricted tissue expression, with p38γ predominantly in skeletal muscle and p38δ in the pancreas, kidneys, and adrenal glands.[5][10] They are generally insensitive to classical pyridinyl imidazole-based p38 inhibitors that target p38α and p38β.[8]
Quantitative Analysis of Isoform Specificity
The inhibitory activity of a compound against the different p38 isoforms is typically determined using in vitro kinase assays. The results are often presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%). A lower IC50 value indicates higher potency. The following table illustrates how such data for a hypothetical inhibitor, "p38 MAPK-IN-X," would be presented.
Table 1: In Vitro Inhibitory Activity of p38 MAPK-IN-X against p38 Isoforms
| Target Kinase | IC50 (nM) |
| p38α | 15 |
| p38β | 35 |
| p38γ | > 10,000 |
| p38δ | > 10,000 |
To assess broader selectivity, the inhibitor is often profiled against a panel of other kinases.
Table 2: Kinase Selectivity Profile of p38 MAPK-IN-X
| Kinase | % Inhibition @ 1 µM |
| JNK1 | 8% |
| JNK2 | 12% |
| ERK1 | < 5% |
| MKK3 | 25% |
| MKK6 | 30% |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific p38 isoform.
Objective: To quantify the potency of an inhibitor against purified p38 MAPK isoforms.
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
Substrate (e.g., ATF2)
-
Test inhibitor (e.g., p38 MAPK-IN-X)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[13]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add 1 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[13]
-
Add 2 µL of the respective p38 isoform enzyme solution to each well.[13]
-
Add 2 µL of a mixture containing the substrate and ATP to initiate the reaction.[13]
-
Incubate the plate at room temperature for 60 minutes.[13]
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.[13]
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cellular Assay: Inhibition of TNF-α Production in LPS-stimulated PBMCs
This protocol assesses the inhibitor's activity in a cellular context by measuring its effect on the production of a key downstream cytokine.
Objective: To determine the cellular potency of an inhibitor by measuring the inhibition of TNF-α production.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test inhibitor
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-incubate the cells with serial dilutions of the test inhibitor for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade.
Caption: Canonical p38 MAPK signaling pathway.
Experimental Workflow for Determining Isoform Specificity
The diagram below outlines the typical workflow for characterizing the isoform specificity of a novel p38 MAPK inhibitor.
Caption: Workflow for inhibitor specificity profiling.
References
- 1. Functions of p38 MAP Kinases in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Isoform-specific optical activation of kinase function reveals p38-ERK signaling crosstalk - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00157H [pubs.rsc.org]
- 8. Diagnostic Significance of p38 Isoforms (p38α, p38β, p38γ, p38δ) in Head and Neck Squamous Cell Carcinoma: Comparative Serum Level Evaluation and Design of Novel Peptide Inhibitor Targeting the Same - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Molecular determinants that mediate selective activation of p38 MAP kinase isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Methodological & Application
Application Notes: In Vitro Kinase Assay for p38 MAPK-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway is implicated in a variety of human diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3] Activation of p38 MAPKs occurs via dual phosphorylation on threonine and tyrosine residues within a conserved TGY motif by upstream MAP2K kinases, primarily MKK3 and MKK6.[2][3][4] Once activated, p38 MAPKs phosphorylate a variety of downstream targets, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF-2), thereby regulating gene expression and cellular processes like apoptosis, inflammation, and cell cycle control.[1][3][5]
p38 MAPK-IN-4 is a potent and selective ATP-competitive inhibitor of p38 MAPK. Understanding its inhibitory profile is crucial for its development as a therapeutic agent. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against p38α MAPK.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against p38α and p38β isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | This compound IC50 (nM) |
| p38α | 130 |
| p38β | 550 |
Table 1: IC50 values for this compound against p38α and p38β kinases. Data is derived from biochemical assays.[6]
Signaling Pathway and Experimental Workflow
To visualize the p38 MAPK signaling cascade and the experimental procedure, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for the p38 MAPK In Vitro Kinase Assay.
Experimental Protocol: In Vitro p38α Kinase Assay
This protocol details a non-radioactive, in vitro kinase assay to measure the inhibitory effect of this compound on the activity of recombinant human p38α kinase using activating transcription factor 2 (ATF-2) as a substrate. The readout is based on the detection of phosphorylated ATF-2 (p-ATF-2) by Western blot.
Materials and Reagents
-
Recombinant active human p38α kinase
-
Recombinant human ATF-2 substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATP solution (10 mM)
-
2X SDS-PAGE Sample Buffer
-
Deionized water (ddH2O)
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-phospho-ATF-2 (Thr71)
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
DMSO (vehicle control)
-
Microcentrifuge tubes
-
96-well plate (optional, for handling multiple reactions)
-
Incubator (30°C)
-
SDS-PAGE and Western blotting equipment
-
Imaging system for chemiluminescence detection
Procedure
-
Preparation of Reagents:
-
Prepare a working solution of Kinase Assay Buffer.
-
Dilute recombinant active p38α kinase in Kinase Assay Buffer to the desired final concentration (e.g., 10-20 ng per reaction). Keep on ice.
-
Dilute recombinant ATF-2 substrate in Kinase Assay Buffer to a final concentration of approximately 1 µg per reaction. Keep on ice.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 0.1 nM to 10 µM).
-
-
Kinase Reaction Setup:
-
In microcentrifuge tubes, prepare a master mix of the diluted p38α kinase in Kinase Assay Buffer.
-
To each tube, add 1 µL of the serially diluted this compound or DMSO (for the vehicle control).
-
Add the p38α kinase master mix to each tube.
-
Gently mix and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Incubation:
-
Incubate the reaction tubes at 30°C for 30 minutes.
-
-
Termination of Reaction:
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE Sample Buffer to each tube.
-
Boil the samples at 95-100°C for 5 minutes.[7]
-
-
Western Blot Analysis:
-
Load 20 µL of each sample onto a 10-12% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against phospho-ATF-2 (Thr71) overnight at 4°C, following the manufacturer's recommended dilution.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for p-ATF-2.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This application note provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound. The detailed protocol for the non-radioactive kinase assay, along with the supporting data and diagrams, offers researchers a robust framework for characterizing this and other p38 MAPK inhibitors. Accurate determination of inhibitory potency is a critical step in the drug discovery and development process, enabling the selection of promising candidates for further investigation.
References
- 1. assaygenie.com [assaygenie.com]
- 2. portlandpress.com [portlandpress.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p38 alpha Kinase Enzyme System Application Note [promega.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for p38 MAPK-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of cellular responses to inflammatory cytokines and environmental stress.[1] These pathways are implicated in a variety of cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[2][3] Dysregulation of the p38 MAPK pathway is associated with numerous diseases, making it a key target for therapeutic intervention. p38 MAPK-IN-4 is a potent and selective inhibitor of p38 MAPK, offering a valuable tool for studying the physiological and pathological roles of this signaling cascade.[4][5] This document provides detailed application notes and protocols for the effective use of this compound in cell culture experiments.
Physicochemical and Biological Properties
This compound is a small molecule inhibitor that targets the p38 MAPK pathway.[4] Its properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Name | 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-(4-pyridinyl)-1,2-dihydropyrazol-3-one | [6] |
| CAS Number | 219138-24-6 | [4][5][6] |
| Molecular Formula | C₂₀H₁₃ClFN₃O | [5][6] |
| Molecular Weight | 365.79 g/mol | [5] |
| IC₅₀ | 35 nM for p38 MAPK | [4][5] |
| Appearance | Light yellow to yellow solid | [5] |
| Solubility | Soluble in DMSO to 25 mM | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [5] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [5] |
Mechanism of Action
The p38 MAPK signaling cascade is a three-tiered kinase pathway involving MAP3Ks, MAP2Ks (MKK3/6), and finally p38 MAPK.[1] Upon activation by cellular stressors or inflammatory cytokines, p38 MAPK phosphorylates downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes. This compound is an ATP-competitive inhibitor that binds to the ATP-binding pocket of p38 MAPK, preventing its kinase activity and the subsequent phosphorylation of its downstream substrates.
Experimental Protocols
Stock Solution Preparation
-
Reconstitution : To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 3.66 mg of the inhibitor in 1 mL of DMSO.
-
Solubilization : If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[5]
-
Storage : Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[5]
Experimental Workflow
The general workflow for utilizing this compound in cell culture involves cell seeding, inhibitor treatment, stimulation (if necessary), and subsequent analysis.
Key Experiments and Detailed Methodologies
Cell Viability Assay (MTT/MTS)
This assay determines the cytotoxic effects of this compound on the chosen cell line.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment : Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation : Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.
-
MTT/MTS Addition :
-
Measurement :
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for cytotoxicity.
Western Blot for p38 MAPK Phosphorylation
This experiment confirms the inhibitory effect of this compound on the activation of p38 MAPK.
Materials:
-
Cells and culture reagents
-
This compound stock solution
-
Stimulant (e.g., 1 µg/mL LPS, 10 µg/mL Anisomycin)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK.[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment : Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treatment : Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation : Add a stimulant (e.g., LPS) to the media and incubate for a short period (e.g., 15-30 minutes) to induce p38 MAPK phosphorylation.
-
Cell Lysis : Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
Inhibition of LPS-Induced TNF-α Release in THP-1 Cells
This assay provides a functional readout of p38 MAPK inhibition in an inflammatory context.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with supplements
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Human TNF-α ELISA kit
Protocol:
-
Differentiation of THP-1 Cells :
-
Seed THP-1 cells at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.[8]
-
Incubate for 48-72 hours. The cells will become adherent.[8]
-
Wash the cells with fresh, PMA-free medium and allow them to rest for 24 hours.[8]
-
-
Inhibitor Treatment : Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.[8]
-
LPS Stimulation : Add LPS to a final concentration of 1 µg/mL to stimulate TNF-α production.[8]
-
Incubation : Incubate the cells for 4-6 hours at 37°C.
-
Supernatant Collection : Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification : Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Plot the TNF-α concentration against the inhibitor concentration to determine the IC₅₀ for the inhibition of TNF-α release.
Data Presentation
Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| p38 MAPK Inhibition (IC₅₀) | 35 nM | Cell-free assay | [4][5] |
| Inhibition of LPS-induced TNF-α (IC₅₀) | To be determined | THP-1 cells | - |
| Cytotoxicity (IC₅₀) | To be determined | User-defined cell line | - |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Inhibitor Precipitation | Poor solubility in aqueous media. | Ensure the final DMSO concentration is low (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| No Inhibition Observed | Inactive compound; incorrect concentration; short incubation time. | Verify the inhibitor's activity with a positive control. Optimize inhibitor concentration and incubation time. Check storage conditions. |
| High Background in Western Blot | Insufficient blocking; non-specific antibody binding. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Optimize primary and secondary antibody concentrations. |
| Variable ELISA Results | Inconsistent cell numbers; pipetting errors. | Ensure uniform cell seeding. Use calibrated pipettes and be consistent in technique. Include appropriate controls. |
Conclusion
This compound is a potent and valuable tool for investigating the roles of the p38 MAPK signaling pathway in various cellular contexts. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this inhibitor to modulate p38 MAPK activity and dissect its downstream consequences in their cell culture models. Careful optimization of experimental conditions for specific cell types and assays is crucial for obtaining reliable and reproducible results.
References
- 1. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer [mdpi.com]
- 4. This compound | CAS#:219138-24-6 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
Application Notes: Probing the Inhibition of p38 MAPK Signaling by p38 MAPK-IN-4 via Western Blot Analysis of Phospho-p38
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress.[1] This cascade is integral to a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. The activation of p38 MAPK is initiated by a range of extracellular stimuli, such as pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors like heat shock and osmotic stress.[1]
Activation of p38 MAPK occurs through dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[2] Once activated, p38 MAPK phosphorylates a host of downstream targets, including transcription factors and other protein kinases, thereby propagating the cellular response. Given its central role in the inflammatory process, the p38 MAPK pathway is a significant target for the development of therapeutics for a range of diseases, including inflammatory disorders and cancer.
p38 MAPK-IN-4 is a potent inhibitor of p38 MAPK. As a small molecule inhibitor, it is designed to interfere with the p38 MAPK signaling cascade. Western blotting is a fundamental immunological technique used to detect specific proteins in a sample and is an effective method to ascertain the efficacy and mechanism of action of inhibitors like this compound. By measuring the levels of phosphorylated p38 MAPK (p-p38) relative to the total p38 MAPK protein, a direct assessment of the inhibitor's activity can be made. A reduction in the p-p38 to total p38 ratio upon treatment with this compound is indicative of successful target engagement and inhibition of the pathway.
These application notes provide a detailed protocol for utilizing western blot analysis to investigate the inhibitory effects of this compound on the p38 MAPK signaling pathway.
Data Presentation
The following table presents hypothetical quantitative data from a western blot experiment designed to evaluate the inhibitory effect of this compound on p38 MAPK phosphorylation. A suitable cell line, such as HeLa or THP-1, is stimulated with a known p38 MAPK activator (e.g., Anisomycin or LPS) to induce phosphorylation.
| Treatment Group | This compound Conc. (nM) | Stimulant | Normalized p-p38/total p38 Ratio | % Inhibition of Phosphorylation |
| Untreated Control | 0 | - | 0.10 | N/A |
| Stimulated Control | 0 | + | 1.00 | 0% |
| Experimental 1 | 10 | + | 0.75 | 25% |
| Experimental 2 | 50 | + | 0.40 | 60% |
| Experimental 3 | 100 | + | 0.15 | 85% |
| Experimental 4 | 500 | + | 0.08 | 92% |
Diagrams
Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.
References
Application of p38 MAPK Inhibitor SB203580 in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses. It is activated by a variety of stress stimuli and inflammatory cytokines, leading to the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). Consequently, inhibitors of p38 MAPK have been extensively investigated as potential therapeutic agents for a range of inflammatory diseases. This document provides detailed application notes and protocols for the use of SB203580, a selective and well-characterized p38 MAPK inhibitor, in various preclinical animal models of inflammation. While the user initially inquired about "p38 MAPK-IN-4," no specific data for a compound with this designation was publicly available. Therefore, SB203580 is presented here as a representative and thoroughly documented p38 MAPK inhibitor for in vivo inflammatory studies.
Mechanism of Action
SB203580 is a pyridinyl imidazole compound that functions as a potent, cell-permeable, and selective inhibitor of p38α and p38β MAPK isoforms. It exerts its inhibitory effect by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream targets involved in the inflammatory cascade. The inhibition of p38 MAPK leads to the suppression of pro-inflammatory cytokine production and other inflammatory processes.[1][2]
Data Presentation: In Vivo Efficacy of SB203580
The following tables summarize the quantitative data from key preclinical studies demonstrating the anti-inflammatory effects of SB203580 in various animal models.
Table 1: Effect of SB203580 on Lipopolysaccharide (LPS)-Induced Inflammation
| Animal Model | Species | SB203580 Dose & Route | Key Findings | Reference |
| Endotoxin Shock | Mouse | 15-25 mg/kg, p.o. | Potent inhibition of inflammatory cytokine production. Reduced mortality in a murine model of endotoxin-induced shock. | [3] |
| Acute Lung Injury | Mouse | Not specified | Protected against inflammatory responses and lung injury by inhibiting lung edema and downregulating proinflammatory mediators. | [4] |
| Systemic Inflammation | Ewe | 500 µg/kg, i.v. | Successfully inhibited the synthesis of IL-1β and reduced the production of IL-6 in the hypothalamus. | [1] |
| Systemic Inflammation | Mouse | 25 mg/kg, i.p. | Markedly inhibited the in vivo expansion of Tregs in LPS-treated mice. | [5] |
Table 2: Efficacy of SB203580 in Arthritis Models
| Animal Model | Species | SB203580 Dose & Route | Key Findings | Reference |
| Collagen-Induced Arthritis | Mouse (DBA/LACJ) | 50 mg/kg, p.o. | Significant inhibition of paw inflammation and serum amyloid protein levels. | [3] |
| Adjuvant-Induced Arthritis | Rat (Lewis) | 30 and 60 mg/kg, p.o. | Demonstrated antiarthritic activity with improvement in bone mineral density. | [3] |
Table 3: Efficacy of SB203580 in Other Inflammation Models
| Animal Model | Species | SB203580 Dose & Route | Key Findings | Reference |
| Allergic Airway Inflammation | Rat (Brown Norway) | 10-100 mg/kg, p.o. | Inhibited allergen-induced increase in bronchoalveolar lavage (BAL) TNF-α. | [6][7] |
| Endometriosis | Mouse (BALB/c) | Not specified | Decreased the weight and size of endometriotic lesions. Reduced levels of IL-1β, TNF-α, MMP-2, and MMP-9. | [8] |
| Focal Ischemic Insult | Rat | Intraventricular administration | Reduced infarct volume and suppressed the induction of iNOS, TNF-α, IL-1β, and COX-2. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to guide researchers in designing and executing their studies.
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Objective: To evaluate the protective effect of SB203580 on LPS-induced acute lung injury.
Materials:
-
Male C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
SB203580
-
Vehicle (e.g., 1% Carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., pentobarbital sodium)
-
Tools for intratracheal instillation and tissue collection
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.
-
Grouping: Randomly divide mice into experimental groups: Control, LPS + Vehicle, LPS + SB203580.
-
Drug Administration: Administer SB203580 or vehicle to the respective groups via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge.
-
Induction of Lung Injury: Anesthetize the mice. Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile PBS. The control group receives sterile PBS only.
-
Monitoring and Sample Collection: At a specified time point post-LPS administration (e.g., 6, 12, or 24 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Lung Tissue Collection: Perfuse the lungs with PBS and collect lung tissue for histological analysis (H&E staining), and measurement of myeloperoxidase (MPO) activity, wet/dry weight ratio (for edema), and cytokine expression (ELISA, qPCR).
Endpoints:
-
Lung wet/dry weight ratio
-
Total and differential cell counts in BAL fluid
-
Levels of TNF-α, IL-1β, and IL-6 in BAL fluid and lung homogenates
-
Lung histology scores for inflammation and injury
-
MPO activity in lung tissue
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
Objective: To assess the therapeutic efficacy of SB203580 in a mouse model of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
SB203580
-
Vehicle
-
Tools for subcutaneous injection and clinical scoring
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Primary Immunization (Day 0): Emulsify CII in CFA. Inject 100 µL of the emulsion subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII in IFA. Administer a booster injection of 100 µL subcutaneously.
-
Onset of Arthritis and Treatment: Arthritis typically develops 2-4 weeks after the booster immunization. Once clinical signs of arthritis appear, begin treatment with SB203580 (e.g., 50 mg/kg, p.o.) or vehicle daily.
-
Clinical Assessment: Monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scoring system (e.g., 0-4 scale for erythema, swelling).
-
Termination and Sample Collection: At the end of the study period (e.g., 4-6 weeks post-booster), euthanize the mice.
-
Sample Analysis: Collect hind paws for histological analysis (synovial inflammation, cartilage and bone erosion). Collect blood serum to measure levels of anti-CII antibodies and inflammatory cytokines.
Endpoints:
-
Clinical arthritis score
-
Paw thickness measurements
-
Histological scores for synovitis, pannus formation, cartilage destruction, and bone erosion
-
Serum levels of anti-CII IgG1 and IgG2a antibodies
-
Serum levels of TNF-α and IL-1β
Visualizations
p38 MAPK Signaling Pathway in Inflammation
Caption: The p38 MAPK signaling cascade in inflammation.
Experimental Workflow for an In Vivo Inflammation Study
Caption: A generalized workflow for in vivo animal studies of inflammation.
References
- 1. Peripheral Injection of SB203580 Inhibits the Inflammatory-Dependent Synthesis of Proinflammatory Cytokines in the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of SB 203580, a selective inhibitor of cytokine suppressive binding protein/p38 kinase, in animal models of arthritis, bone resorption, endotoxin shock and immune function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB203580 protects against inflammatory response and lung injury in a mouse model of lipopolysaccharide‑induced acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The p38 MAPK Inhibitor SB203580 Abrogates Tumor Necrosis Factor-Induced Proliferative Expansion of Mouse CD4+Foxp3+ Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Administration of the p38 MAPK inhibitor SB203580 affords brain protection with a wide therapeutic window against focal ischemic insult - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for p38 MAPK-IN-4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing p38 MAPK-IN-4, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), in cell-based assays. This document includes a summary of its effective concentrations in various cell lines, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Introduction to this compound
This compound is a small molecule inhibitor of the p38 MAPK signaling pathway. With a CAS number of 219138-24-6, this compound has a molecular weight of 365.79 g/mol .[1][2] It has a reported in vitro IC50 of 35 nM, indicating high potency in biochemical assays.[1][3] The p38 MAPK pathway is a critical regulator of cellular responses to stress and inflammatory stimuli, playing a key role in processes such as cytokine production, cell proliferation, and apoptosis.[4][5][6] Inhibition of this pathway is a key area of interest for therapeutic intervention in inflammatory diseases and cancer.
Effective Concentration of this compound in Cellular Assays
The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint being measured. The following table summarizes reported effective concentrations and IC50 values in different cell-based assays.
| Cell Line | Assay Type | Effective Concentration / IC50 | Reference |
| Human Fetal Airway Smooth Muscle (fASM) Cells | Proliferation Assay | 1 µM | [7] |
| MCF-7 (Human Breast Cancer) | Cell Viability (MTT Assay) | IC50: 5.355 µg/mL (~14.6 µM) | [2] |
| MDA-MB-231 (Human Breast Cancer) | Cell Viability (MTT Assay) | IC50: 1.419 µg/mL (~3.88 µM) | [2] |
| Human Endothelial Cells | Cell Migration Assay | Not specified, used as an inhibitor | [8] |
Note: The conversion from µg/mL to µM is based on the molecular weight of this compound (365.79 g/mol ). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and protocols described, the following diagrams were generated using Graphviz.
References
- 1. immunomart.com [immunomart.com]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. NADPH Oxidase 5 (NOX5) Upregulates MMP-10 Production and Cell Migration in Human Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of p38 MAPK Inhibitors
Disclaimer: Extensive searches for in vivo dosage and administration data for the specific compound p38 MAPK-IN-4 (CAS 219138-24-6) did not yield any published studies. Therefore, these application notes and protocols are based on data from other well-characterized and widely used p38 MAPK inhibitors. The provided information should serve as a guide for researchers and professionals in designing in vivo experiments with novel or less-characterized p38 MAPK inhibitors. It is imperative to conduct dose-finding and toxicology studies for any new compound before commencing efficacy studies.
Introduction to p38 MAPK Inhibition in In Vivo Models
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Inhibition of p38 MAPK is a promising therapeutic strategy, and numerous inhibitors have been evaluated in preclinical in vivo models.
These notes provide an overview of the in vivo application of several common p38 MAPK inhibitors, including dosage, administration routes, and experimental considerations.
Quantitative Data Summary
The following tables summarize in vivo dosages and administration details for several well-known p38 MAPK inhibitors across different animal models and disease indications.
Table 1: In Vivo Dosage and Administration of Doramapimod (BIRB 796)
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings |
| Mouse (BALB/c) | LPS-induced inflammation | 10 mg/kg | Oral (p.o.) | 65% inhibition of TNF-α synthesis.[1] |
| Mouse (BALB/c) | Collagen-induced arthritis | 30 mg/kg | Oral (p.o.) | 84% inhibition of TNF-α; demonstrated efficacy in established arthritis.[2] |
| Mouse (B10.RIII) | Collagen-induced arthritis | 30 mg/kg, once daily | Oral (p.o.) | 63% inhibition of arthritis severity.[1] |
| Rat (transgenic dTGR) | Hypertension | 30 mg/kg/day in diet | Oral (in diet) | Reduced blood pressure and cardiac fibrosis.[3] |
| Mouse (DBA/2J) | Glaucoma | 2-2.5 mg/kg | Intraperitoneal (i.p.) | Neuroprotective effects observed. |
| Sooty mangabey | Glaucoma | 1.5 mg/kg | Intramuscular (i.m.) | No significant neuroprotective effect in this model. |
Table 2: In Vivo Dosage and Administration of Neflamapimod (VX-745)
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings |
| Rat | Adjuvant-induced arthritis | 5 mg/kg | Not specified | ED50 for disease suppression.[4] |
| Mouse (DBA/1) | Collagen-induced arthritis | 2.5, 5, and 10 mg/kg | Oral gavage, twice daily | Dose-responsive improvement in inflammatory scores (27%, 31%, and 44% respectively).[4][5] |
| Mouse | Type II collagen-induced arthritis | 10 mg/kg | Not specified | Reduced disease severity.[6] |
Table 3: In Vivo Dosage and Administration of SB239063
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings |
| Mouse | LPS-induced inflammation | 5.8 mg/kg | Oral (p.o.) | ED50 for inhibition of TNF-α production.[7] |
| Mouse (BALB/c) | Ovalbumin-induced airway eosinophilia | 12 mg/kg | Oral (p.o.) | ~93% inhibition of airway eosinophilia.[7] |
| Guinea Pig | Ovalbumin-induced pulmonary eosinophil influx | 10 or 30 mg/kg | Oral (p.o.) | ~50% inhibition of eosinophil influx.[7] |
| Rat | Intestinal ischemia/reperfusion-induced ALI | 10 mg/kg | Intraperitoneal (i.p.) | Alleviated acute lung injury.[8] |
| Rat | Lipopolysaccharide-induced neuroinflammation | 5 mg/kg | Intraperitoneal (i.p.) | Improved motor performance and cognitive behavior.[9] |
Table 4: In Vivo Dosage and Administration of SB203580
| Animal Model | Disease/Condition | Dosage | Administration Route | Key Findings |
| Mouse (MRL/lpr) | Systemic lupus erythematosus (SLE) | 0.1 M/day | Oral | Effective in preventing and treating the disease.[10] |
| Mouse (Immune compromised) | Castration-resistant prostate cancer xenografts | Not specified | Not specified | Significantly prolonged survival of tumor-bearing mice.[11] |
Signaling Pathway and Experimental Workflow
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a kinase cascade that plays a central role in cellular stress responses.
Caption: Overview of the p38 MAPK signaling cascade and the point of inhibition.
Experimental Workflow for In Vivo Studies
A typical workflow for evaluating a p38 MAPK inhibitor in an in vivo model is depicted below.
Caption: General experimental workflow for in vivo evaluation of a p38 MAPK inhibitor.
Experimental Protocols
The following are generalized protocols based on common practices in the literature for in vivo studies with p38 MAPK inhibitors. Note: These protocols should be adapted based on the specific inhibitor, animal model, and experimental goals.
Protocol for Inhibitor Formulation and Administration
Objective: To prepare a p38 MAPK inhibitor for in vivo administration.
Materials:
-
p38 MAPK inhibitor (e.g., Doramapimod, Neflamapimod)
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Administration tools (e.g., gavage needles for oral administration, syringes and needles for injection)
Procedure for an Oral Formulation (e.g., for Doramapimod):
-
Prepare a stock solution of the inhibitor in 100% DMSO (e.g., 100 mg/mL). Ensure the inhibitor is fully dissolved. Gentle warming or sonication may be required.
-
In a separate sterile tube, combine the vehicle components. For example, to prepare a vehicle of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O, mix the components in the specified ratios.
-
Add the required volume of the inhibitor stock solution to the vehicle to achieve the final desired concentration. For instance, to prepare a 1 mg/mL dosing solution, add 10 µL of a 100 mg/mL stock to 990 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The solution should be clear.
-
Administer the formulation to the animals via the chosen route (e.g., oral gavage) at the specified dosage and frequency.
Important Considerations:
-
Solubility: Always determine the solubility of the specific inhibitor in various vehicles.
-
Vehicle Toxicity: Conduct a vehicle-only control group to ensure the vehicle itself does not have any confounding effects.
-
Stability: Prepare fresh formulations for each experiment, as the stability of the inhibitor in the vehicle may be limited.
Protocol for a Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of a p38 MAPK inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
p38 MAPK inhibitor formulation
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment with the p38 MAPK inhibitor or vehicle upon the onset of clinical signs of arthritis (e.g., paw swelling and redness), typically around day 24-28.
-
Administer the inhibitor daily via the predetermined route and dosage (e.g., 10 mg/kg, p.o.).
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness every 2-3 days using calipers.
-
Monitor body weight throughout the experiment.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.
-
Collect blood for measurement of serum cytokine levels (e.g., TNF-α, IL-6).
-
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of p38 MAPK inhibitors. Due to the absence of specific in vivo data for this compound, researchers are strongly encouraged to use the information on analogous compounds as a starting point for their own empirical determination of optimal dosing and administration for their specific model and research question. Careful experimental design, including appropriate controls and thorough endpoint analysis, is crucial for obtaining reliable and translatable results.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Doramapimod | Autophagy | Raf | p38 MAPK | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration of SB239063, a potent p38 MAPK inhibitor, alleviates acute lung injury induced by intestinal ischemia reperfusion in rats associated with AQP4 downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jpionline.org [jpionline.org]
- 10. selleckchem.com [selleckchem.com]
- 11. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of p38 MAPK-IN-4 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of this pathway is implicated in a host of human diseases, including inflammatory disorders, autoimmune diseases, and cancer. Consequently, p38 MAPK has emerged as a significant therapeutic target. p38 MAPK-IN-4 (CAS 219138-24-6) is a potent inhibitor of p38 MAPK with a reported IC50 of 35 nM.[2][3][4][5] Verifying that a compound like this compound reaches and interacts with its intended target within a complex cellular environment is a crucial step in drug discovery and development. This process, known as target engagement, provides essential evidence for the mechanism of action and informs dose-response relationships for downstream functional effects.
These application notes provide detailed protocols for several widely accepted methods to measure the cellular target engagement of this compound. The described techniques range from traditional immunoblotting to more advanced biophysical and high-throughput screening methodologies.
p38 MAPK Signaling Pathway Overview
The p38 MAPK cascade is a multi-tiered signaling module.[1] Upon stimulation by various extracellular signals, a MAP Kinase Kinase Kinase (MAP3K) phosphorylates and activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues (Thr180/Tyr182).[6] Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as Activating Transcription Factor 2 (ATF2), leading to a diverse range of cellular responses.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This data is essential for designing and interpreting target engagement experiments.
| Parameter | Value | Reference |
| Target | p38 MAPK | [2][3][4][5] |
| IC50 | 35 nM | [2][3][4][5] |
| CAS Number | 219138-24-6 | [2][3][4][5] |
| Molecular Formula | C20H13ClFN3O | [4] |
| Molecular Weight | 365.79 g/mol | [4] |
Experimental Protocols
Several robust methods can be employed to measure the target engagement of this compound in a cellular context. The choice of method will depend on the specific experimental goals, available equipment, and desired throughput.
Protocol 1: Western Blotting for Downstream Substrate Phosphorylation
This is a widely used, semi-quantitative method to assess target engagement by measuring the phosphorylation status of a direct downstream substrate of p38 MAPK. A reduction in the phosphorylation of substrates like ATF2 or MK2 upon treatment with this compound indicates successful target inhibition.[8][9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. p38 MAP Kinase Inhibitor, p38 MAPK inhibitor (CAS 219138-24-6) | Abcam [abcam.com]
- 5. caymanchem.com [caymanchem.com]
- 6. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of the p38/MK2 Pathway in MCLR Hepatotoxicity Revealed through MAPK Pharmacological Inhibition and Phosphoproteomics in HepaRG Cells [mdpi.com]
- 10. p38MAPK and MK2 Pathways Are Important for the Differentiation-Dependent Human Papillomavirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Pathway Analysis Following p38 MAPK-IN-4 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a variety of external stressors, including inflammatory cytokines, UV radiation, and osmotic shock. Dysregulation of this pathway is implicated in a range of diseases, particularly inflammatory conditions and cancers. p38 MAPK-IN-4 is a potent and selective ATP-competitive inhibitor of p38α and p38β isoforms, making it a valuable tool for investigating the downstream consequences of p38 MAPK inhibition.
These application notes provide detailed protocols for analyzing the downstream effects of this compound treatment in both in vitro and cellular contexts. The methodologies described herein are designed to enable researchers to quantify the inhibition of p38 MAPK activity and to assess the subsequent impact on downstream signaling events.
This compound: An Overview
This compound, also referred to as MT4, demonstrates high affinity for the p38α and p38β isoforms. It functions by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type |
| p38α MAPK | 130 nM | In vitro kinase assay |
| p38β MAPK | 550 nM | In vitro kinase assay |
| TNF-α release | 22 nM | Cellular assay (LPS-stimulated human PBMCs)[1] |
| IL-1β release | 44 nM | Cellular assay (LPS-stimulated human PBMCs)[1] |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary targets and its functional effect in a cellular model.
Visualizing the p38 MAPK Signaling Pathway and Inhibition
The following diagram illustrates the canonical p38 MAPK signaling cascade and highlights the point of intervention for this compound.
Caption: The p38 MAPK signaling cascade initiated by stress and cytokines, and the inhibitory action of this compound.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the downstream effects of this compound treatment. An experimental workflow diagram is provided below to outline the general procedure.
References
Troubleshooting & Optimization
Navigating p38 MAPK-IN-4: A Technical Guide to Overcoming Solubility Challenges
For Researchers, Scientists, and Drug Development Professionals: A comprehensive technical support center dedicated to addressing the solubility issues of p38 MAPK-IN-4 and providing robust experimental guidance.
This guide offers a structured approach to successfully incorporating this compound into your research. From detailed solubility data and optimized protocols to troubleshooting common issues, this resource is designed to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use freshly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue with hydrophobic compounds. To mitigate this, prepare a highly concentrated stock solution in DMSO. This allows you to add a very small volume of the stock solution to your aqueous medium, keeping the final DMSO concentration low (typically below 0.5%) to maintain cell viability and prevent precipitation. It is also recommended to add the DMSO stock solution to the medium while vortexing or stirring to ensure rapid and even dispersion.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming can be employed to aid dissolution. However, it is crucial to avoid excessive heat, as it may degrade the compound. A water bath set to a temperature not exceeding 37-40°C is a safe approach.[2]
Q4: Is sonication helpful for dissolving this compound?
A4: Yes, brief periods of sonication can be very effective in breaking up compound aggregates and facilitating dissolution, especially for solutions that appear cloudy or have visible particulates.[2]
Troubleshooting Guide: Common Solubility Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Cloudiness or visible precipitate in DMSO stock solution | Incomplete dissolution or use of hydrated DMSO. | 1. Use fresh, anhydrous DMSO. 2. Briefly sonicate the solution. 3. Gently warm the solution in a 37°C water bath. 4. For stubborn solubility issues, adjusting the pH to 2 with 1M HCl has been suggested, though this should be tested for compatibility with your specific assay.[1] |
| Precipitation upon dilution in aqueous buffer (e.g., PBS) | The compound's solubility limit has been exceeded in the aqueous environment. | 1. Increase the proportion of the organic co-solvent in the final solution if the experiment allows. 2. Prepare a more concentrated stock solution in DMSO to minimize the volume added to the aqueous buffer. 3. Add the DMSO stock drop-wise to the vigorously stirring aqueous buffer. |
| Turbidity in cell culture medium after adding the inhibitor | Poor dispersion and localized high concentration leading to precipitation. | 1. Ensure the final DMSO concentration in the medium is as low as possible (ideally ≤ 0.1%). 2. Add the inhibitor stock solution to a small volume of medium first, mix well, and then add this to the larger volume of the cell culture. 3. Consider using a pre-warmed medium for dilution. |
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvents and formulations.
Table 1: In Vitro Solubility
| Solvent | Concentration | Method |
| DMSO | 20 mg/mL (54.68 mM) | Ultrasonic treatment and pH adjustment to 2 with 1M HCl may be required.[1] |
Table 2: In Vivo Formulations
| Formulation | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (5.47 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2 mg/mL (5.47 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (5.47 mM)[1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out a precise amount of this compound powder.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound can be found on the supplier's datasheet).
-
Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Vortex the solution thoroughly.
-
If precipitation or cloudiness persists, sonicate the vial in a water bath for 5-10 minutes.
-
For complete dissolution, gentle warming in a 37°C water bath can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration.
-
Assay: Proceed with the specific downstream analysis, such as Western blotting for p-p38 MAPK levels or a cell viability assay.
Visualizing Key Processes
To further aid in your experimental design and understanding, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Caption: A standard experimental workflow for assessing the efficacy of this compound.
References
Technical Support Center: Optimizing p38 MAPK-IN-4 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of p38 MAPK-IN-4 for cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful application of this potent and selective p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1] The p38 MAPK pathway is a critical regulator of cellular responses to external stimuli such as stress and inflammation, and it plays a key role in processes like cell differentiation, apoptosis, and immune responses.[2][3] this compound functions by binding to the ATP-binding pocket of the p38 MAPK enzyme, which prevents its activation and subsequent phosphorylation of downstream targets.[2] This inhibition helps to modulate the inflammatory response.[2]
Q2: What is the recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment spanning a wide range of concentrations, for example, from 10 nM to 10 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published data indicates an IC50 of 68 nM for p38α and 187 nM for the inhibition of LPS-induced TNFα release in THP-1 cells.[1] Another source reports an IC50 of 35 nM for p38 MAPK.[4]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, the powdered form should be kept at -20°C for up to two years.[1] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.
Q4: What are potential off-target effects of this compound?
A4: While this compound is designed to be a selective inhibitor, like many small molecule inhibitors that target the highly conserved ATP-binding pocket of kinases, it may exhibit off-target effects.[6] These unintended interactions can lead to misinterpretation of experimental results or cellular toxicity.[6] It is crucial to include appropriate controls in your experiments, such as testing the inhibitor in a cell line that does not express the target protein or using a structurally related but inactive compound.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration for cell viability assays.
| Problem | Possible Cause | Suggested Solution |
| No effect on cell viability at expected concentrations. | 1. Compound inactivity: The inhibitor may have degraded due to improper storage or handling. 2. Cell line resistance: The chosen cell line may have intrinsic or acquired resistance to p38 MAPK inhibition. 3. Suboptimal assay conditions: The incubation time may be too short, or the cell seeding density may be inappropriate. | 1. Verify compound activity: Use a fresh aliquot of the inhibitor. Confirm its activity in a cell-free kinase assay or a sensitive cell line. 2. Confirm target expression and activity: Use Western blotting to verify the expression and phosphorylation status of p38 MAPK in your cell line. Consider using a different cell line known to be sensitive to p38 inhibition. 3. Optimize assay parameters: Perform a time-course experiment (e.g., 24, 48, 72 hours) and test different cell seeding densities to find the optimal conditions for your assay. |
| High background toxicity (even at low concentrations). | 1. Solvent toxicity: The concentration of DMSO in the final culture medium may be too high. 2. Compound insolubility: The inhibitor may be precipitating out of solution at higher concentrations, leading to non-specific toxic effects. 3. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways. | 1. Perform a vehicle control: Test the effect of different concentrations of DMSO on cell viability to determine the maximum tolerated concentration. Ensure the final DMSO concentration is below this level. 2. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower stock concentration or a different solubilizing agent. 3. Assess off-target effects: Perform a broader kinase screen to identify potential off-target interactions. Compare the effects of this compound with other p38 inhibitors that have different chemical scaffolds. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes. 2. Pipetting errors: Inaccurate pipetting can lead to significant variations in inhibitor concentration. 3. Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the inhibitor and affect cell viability. | 1. Standardize cell culture practices: Use cells within a defined passage number range, seed cells at a consistent density, and use the same batch of media and supplements for all experiments. 2. Ensure accurate pipetting: Calibrate your pipettes regularly and use appropriate pipetting techniques to minimize errors. 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Target | IC50 Value | Cell Line / Assay Conditions | Reference |
| p38α MAPK | 68 nM | Cell-free assay | [1] |
| p38 MAPK | 35 nM | Not specified | [4] |
| LPS-induced TNFα release | 187 nM | THP-1 cells | [1] |
| p38α MAPK | 1.5 µM | Not specified | [7][8] |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell line, and experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal Seeding Density for Cell Viability Assays
Objective: To determine the optimal number of cells to seed per well for a 96-well plate to ensure logarithmic growth throughout the experiment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Count the cells and prepare a serial dilution to achieve several different cell densities (e.g., 1,000, 2,500, 5,000, 7,500, 10,000, and 20,000 cells/well).
-
Seed 100 µL of each cell suspension into multiple wells of a 96-well plate. Include wells with media only as a background control.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At different time points (e.g., 24, 48, and 72 hours), perform a cell viability assay (e.g., MTT assay) on a set of wells for each cell density.
-
Plot the absorbance values against the number of cells seeded for each time point.
-
Select the seeding density that results in a linear increase in absorbance over the desired experimental duration (e.g., 48 or 72 hours), indicating that the cells are in the exponential growth phase.
Protocol 2: Dose-Response Curve and IC50 Determination for this compound
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest seeded at the optimal density in a 96-well plate
-
Complete cell culture medium
-
MTT or other viability reagent
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells at the predetermined optimal density in a 96-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000, 10000 nM).
-
Include the following controls on the plate:
-
Untreated control: Cells with medium only.
-
Vehicle control: Cells treated with the highest concentration of DMSO used in the serial dilutions.
-
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) * 100.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
Mandatory Visualizations
Caption: The p38 MAPK signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p38 MAPK Inhibitors
Topic: Investigating Potential Off-Target Effects of p38 MAPK Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of p38 MAPK inhibitors, with a specific focus on ensuring data integrity and accurate interpretation of experimental results.
Critical Note on Compound Identity
The designation "p38 MAPK-IN-4" is used by different chemical suppliers to refer to several distinct molecules with different chemical structures and potencies. For instance:
-
One version (CAS 219138-24-6) is cited with an IC50 of 35 nM.
-
Another (CAS 1006378-90-0) is listed with an IC50 of 68 nM for p38α.
-
A third, "p38-α MAPK-IN-4" (CAS 2396754-57-5), has a significantly lower potency with an IC50 of 1.5 µM.
It is crucial to verify the exact chemical identity and CAS number of your specific compound. The experimental behavior, potency, and off-target profile will vary significantly between these different molecules.
To provide concrete and actionable data, this guide will use the well-characterized, potent, and exceptionally selective p38α/β inhibitor PH-797804 as a representative example for all quantitative data and specific protocols.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for p38 MAPK inhibitors?
A1: Off-target effects are unintended interactions of an inhibitor with proteins other than its designated target. For kinase inhibitors, this is a significant concern because the ATP-binding pocket, the target for most inhibitors, is structurally conserved across the human kinome. This similarity can lead to the inhibitor binding to and modulating the activity of other kinases, causing unforeseen biological consequences that can complicate data interpretation or lead to cellular toxicity.
Q2: How selective is the example compound, PH-797804?
A2: PH-797804 is an example of a highly selective p38 MAPK inhibitor.[1][2][3] It is a potent inhibitor of the p38α and p38β isoforms.[4] Extensive screening has shown that it has a selectivity ratio of over 500-fold against a large panel of other kinases, with no significant cross-reactivity observed.[1][2][3] This high selectivity minimizes the risk of off-target effects confounding experimental results.
Q3: My cells show an unexpected phenotype (e.g., high toxicity) when treated with a p38 inhibitor. How can I determine if this is an on-target or off-target effect?
A3: To distinguish between on-target and off-target effects, a multi-step approach is recommended:
-
Confirm Target Engagement: First, verify that the inhibitor is engaging p38 MAPK in your cells at the concentrations used. This can be done by performing a Western blot for a direct downstream substrate of p38, such as phospho-MAPKAPK-2 (MK2). A reduction in p-MK2 levels indicates on-target activity.
-
Use a Structurally Different Inhibitor: Test a second, structurally unrelated p38 MAPK inhibitor. If the same phenotype is observed with both compounds, it is more likely to be a true, on-target effect of p38 inhibition.
-
Perform a Rescue Experiment: If possible, use a drug-resistant mutant of p38 MAPK. Transfecting cells with this mutant should reverse the on-target effects of the inhibitor. If the phenotype persists, it is likely caused by an off-target interaction.
Q4: What is the primary mechanism of action for p38 MAPK inhibitors like PH-797804?
A4: p38 MAPK inhibitors are typically small molecules that function as ATP-competitive inhibitors.[5] They bind to the ATP pocket of the p38 kinase, preventing the phosphorylation of its downstream targets.[6] This blockade effectively reduces the production of pro-inflammatory cytokines like TNF-α and IL-6, which are regulated by the p38 pathway.[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity observed at concentrations expected to be effective. | 1. Off-target kinase inhibition. 2. On-target toxicity: p38 MAPK is involved in cell survival and apoptosis, and its inhibition can be toxic in some cell lines.[8]3. Compound solubility issues. | 1. Perform a kinome-wide selectivity screen to identify unintended targets.2. Compare results with a structurally different p38 inhibitor. If cytotoxicity persists, it may be an on-target effect.3. Check the solubility of your inhibitor in the cell culture media. Ensure it is fully dissolved. |
| Inconsistent or no inhibition of downstream target (e.g., TNF-α production). | 1. Insufficient inhibitor concentration. 2. Inhibitor degradation. 3. Cellular context: The p38 pathway's role can be cell-type specific.[9] | 1. Perform a dose-response curve to determine the IC50 in your specific cell line and assay.2. Prepare fresh stock solutions of the inhibitor. Some compounds are less stable in solution.3. Confirm that p38 MAPK is the primary pathway regulating your readout in your specific cell model. |
| Western blot shows no change in phospho-p38 levels after inhibitor treatment. | Mechanism of action misunderstood. | Most p38 inhibitors (including PH-797804) are ATP-competitive and inhibit the activity of p38, not its phosphorylation by upstream kinases (MKK3/6). Therefore, you should not expect to see a decrease in phospho-p38 (Thr180/Tyr182) levels. Instead, you should probe for the phosphorylation of a downstream substrate, like phospho-MAPKAPK-2 (MK2) , which should decrease.[10] |
| Observed phenotype does not match published results for p38 inhibition. | 1. Off-target effects of your specific inhibitor. 2. Different experimental conditions (cell line, stimulus, timing).3. Compound identity issue. | 1. Validate your inhibitor's selectivity using one of the protocols below (e.g., Kinome Profiling).2. Carefully match your experimental protocol to established literature, paying close attention to details.3. Verify the CAS number and supplier information for your compound to ensure you are using the intended molecule. |
Data Presentation
The following tables summarize the inhibitory activity of the representative compound, PH-797804 , against its primary targets and a selection of other kinases to illustrate its high selectivity.
Table 1: On-Target Potency of PH-797804
| Target | Assay Type | IC50 / Ki |
| p38α MAPK | Enzymatic Assay | 26 nM (IC50) |
| p38α MAPK | Kinase Assay | 5.8 nM (Ki)[5] |
| p38β MAPK | Enzymatic Assay | 102 nM (IC50)[4] |
| LPS-induced TNF-α (U937 cells) | Cell-Based Assay | 5.9 nM (IC50)[7][11] |
| p38α Kinase Activity (U937 cells) | Cell-Based Assay | 1.1 nM (IC50)[7][11] |
Table 2: Selectivity Profile of PH-797804 Against Other Kinases
The activity of PH-797804 is highly specific. It has been tested against large panels of kinases and found to have a selectivity ratio of >500-fold.[1][3] The IC50 values against the following related kinases are all significantly higher, demonstrating minimal off-target activity.
| Off-Target Kinase | Result |
| JNK2 | No inhibition |
| ERK2 | > 200 µM (IC50)[7] |
| CDK2 | > 200 µM (IC50)[7] |
| IKK1, IKK2, IKKi | > 200 µM (IC50)[7] |
| MKK7 | > 100 µM (IC50)[7] |
Visualizations
Caption: The p38 MAPK signaling cascade activated by stress and cytokines.
References
- 1. Structural bioinformatics-based prediction of exceptional selectivity of p38 MAP kinase inhibitor PH-797804 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PH 797804 | p38 MAPK | Tocris Bioscience [tocris.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
p38 MAPK-IN-4 stability in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p38 MAPK-IN-4. The information provided here will help address potential issues related to the stability of this inhibitor in cell culture media during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: To prepare a stock solution of this compound, it is recommended to use a water-miscible organic solvent such as Dimethyl sulfoxide (DMSO).[1] A high-concentration stock solution, for example, 10 mM, is advisable to minimize the volume of solvent added to your experimental setup.[2] For dissolution in DMSO, a concentration of 20 mg/mL (54.68 mM) can be achieved with ultrasonic agitation and pH adjustment to 2 with 1M HCl.[3]
Q2: How should I store this compound stock solutions to ensure stability?
A2: Proper storage of this compound stock solutions is crucial for maintaining its activity. Stock solutions should be stored in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][4] The recommended storage temperatures and durations are:
Q3: What is the known stability of this compound as a powder?
A3: When stored as a powder, this compound has the following stability profiles:
Q4: What are the primary concerns regarding the stability of this compound in culture media?
A4: The stability of small molecule inhibitors like this compound in aqueous and complex environments like cell culture media can be a concern.[5] Potential issues include chemical degradation (e.g., hydrolysis), precipitation out of solution, and binding to plasticware.[6] These factors can reduce the effective concentration of the inhibitor and lead to inconsistent experimental results.
Q5: What concentration of DMSO is considered safe for most cell culture experiments?
A5: It is important to keep the final concentration of DMSO in the cell culture media low to avoid solvent-induced toxicity. A final concentration of less than 0.5% (v/v) is generally considered safe for most cell lines.[1][2]
Troubleshooting Guide
Q1: I am not observing the expected inhibitory effect of this compound on my cells. What should I do first?
A1: If this compound is not producing the expected biological effect, the first step is to systematically troubleshoot potential causes.[2] A logical workflow can help identify the issue.
Caption: Troubleshooting workflow for unexpected results.
Q2: How can I determine if this compound is stable in my specific cell culture medium?
A2: You can assess the stability of this compound in your culture medium by incubating the compound in the media (including additives like FBS) for the duration of your experiment (e.g., 24, 48, or 72 hours).[2][6] At different time points, take aliquots of the media and analyze the concentration of the parent compound.[6][7] This can be done using analytical techniques such as LC-MS/MS or HPLC-UV.[6][7] A significant decrease in concentration over time would indicate instability.
Q3: My stock solution of this compound appears to have precipitated. What should I do?
A3: Visually inspect your stock solution and the final concentration in your media for any precipitation.[2] If precipitation is observed, the compound may not be fully dissolved, leading to a lower effective concentration.[2] Try preparing a fresh dilution from a new aliquot. If the problem persists, you may need to reconsider the solvent or the stock concentration.
Q4: Could this compound be binding to my plasticware?
A4: Yes, small molecules can bind to plastic surfaces, which reduces the effective concentration in the media.[6] This is a potential issue, especially with hydrophobic compounds. To minimize this, consider using low-binding microplates. The issue of non-specific binding can be investigated by incubating the inhibitor in media without cells and measuring its concentration over time.[8]
Quantitative Data Summary
| Property | Value | Reference |
| Target | p38 MAPK | [3] |
| IC50 | 35 nM | [3][4] |
| Molecular Weight | 365.79 g/mol | [3] |
| Molecular Formula | C20H13ClFN3O | [3] |
| Solubility in DMSO | 20 mg/mL (54.68 mM) with sonication and pH adjustment | [3] |
| Powder Storage | -20°C (3 years), 4°C (2 years) | [3] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [3][4] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using LC-MS/MS.
Caption: Experimental workflow for stability assessment.
Methodology:
-
Preparation: Prepare a solution of this compound in your complete cell culture medium (including serum and other supplements) at the final concentration used in your experiments.
-
Incubation: Incubate the solution at 37°C in a cell culture incubator.[7]
-
Sampling: At various time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect aliquots of the incubated solution.[6][9]
-
Sample Processing: Terminate any potential enzymatic degradation by adding a protein precipitation agent like cold methanol containing an internal standard.[9]
-
Centrifugation: Centrifuge the samples to pellet any precipitated proteins.[9]
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the concentration of the parent this compound compound.[6][9]
-
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the 0-hour time point. The half-life (t1/2) can then be determined by plotting the natural logarithm of the remaining percentage against time.[9]
Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli and is involved in cell differentiation, apoptosis, and autophagy.[10] this compound is an inhibitor of this pathway.
Caption: The p38 MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
avoiding p38 MAPK-IN-4 precipitation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid precipitation of p38 MAPK-IN-4 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is activated by a variety of environmental stresses and inflammatory cytokines, playing a key role in inflammation, apoptosis, and cell cycle regulation.[2][3] this compound exerts its effect by inhibiting the kinase activity of p38, thereby blocking the phosphorylation of its downstream targets.
Q2: Why is my this compound precipitating out of solution? A2: Precipitation of this compound is a common issue primarily due to its low aqueous solubility. The most frequent causes include exceeding the solubility limit in your chosen solvent, improper preparation of the stock solution, or "shock precipitation" when a concentrated DMSO stock is rapidly diluted into an aqueous buffer or cell culture medium. The quality of the solvent, particularly DMSO which is hygroscopic, can also significantly impact solubility.[1]
Q3: What is the recommended solvent for preparing a stock solution of this compound? A3: The recommended solvent for preparing a high-concentration stock solution for in vitro use is Dimethyl Sulfoxide (DMSO).[1] It is crucial to use high-quality, anhydrous (newly opened) DMSO, as the solvent readily absorbs moisture from the air, which can reduce the solubility of the compound.[1][4]
Q4: How should I store my this compound solutions to prevent degradation and precipitation? A4: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1] For long-term storage, keep the aliquots at -80°C (for up to 6 months).[1][5] For shorter-term storage, -20°C is suitable for up to one month.[1][5] The powdered form of the compound is stable for up to 3 years when stored at -20°C.[6]
Troubleshooting Guide for Precipitation Issues
Q5: I observed a precipitate immediately after diluting my DMSO stock solution in my aqueous cell culture medium. What went wrong? A5: This is a classic case of insolubility in an aqueous environment. The high concentration of DMSO in the stock solution keeps the compound dissolved, but upon dilution into the medium, the compound's concentration exceeds its solubility limit in the final, mostly aqueous, solution.
To resolve this, follow these steps:
-
Discard the medium with the precipitate. The actual concentration of the soluble inhibitor is unknown and will lead to unreliable results.
-
Prepare a fresh solution. When preparing the new solution, ensure the final concentration of DMSO in your culture medium is as low as possible (typically ≤ 0.1%) to minimize solvent-induced artifacts.
-
Pre-warm your medium. Always use cell culture medium that has been pre-warmed to 37°C. Adding a concentrated stock to cold media can cause "shock" precipitation.[7]
-
Modify your dilution technique. Add the stock solution dropwise to the pre-warmed medium while gently swirling the flask. This gradual introduction helps prevent the formation of localized high concentrations that can lead to precipitation.[7]
Q6: My this compound powder is not fully dissolving in DMSO. What should I do? A6: If you are having trouble dissolving the powder in DMSO, several factors could be at play.
Follow this troubleshooting workflow:
-
Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO.[1] Hygroscopic (water-absorbing) DMSO will significantly reduce the compound's solubility.[1]
-
Apply Energy: Gentle warming and sonication can help dissolve the compound. Use an ultrasonic water bath to sonicate the solution.[1]
-
Adjust pH: For in vitro DMSO stock solutions, adjusting the pH to 2 with 1M HCl can aid in achieving a clear solution, especially at higher concentrations.[1][6]
Q7: Can I prepare a stock solution in a solvent other than DMSO? A7: While DMSO is the primary recommendation for high-concentration stocks, other solvents can be used, though they may offer lower solubility. For instance, a mixture of DMSO and PBS (pH 7.2) at a 1:1 ratio can be used, but the achievable concentration is lower. Always refer to the solubility data table to select an appropriate solvent for your desired concentration.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in various solvents for both in vitro and in vivo applications.
| Solvent System | Maximum Solubility | Application | Notes |
| 100% DMSO | 20 mg/mL (54.68 mM)[1][6] | In Vitro | Requires sonication and pH adjustment to 2 with 1M HCl for high concentrations.[1][6] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2 mg/mL (5.47 mM)[1][6] | In Vivo | Solvents must be added sequentially to a clear stock solution.[1][6] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2 mg/mL (5.47 mM)[1][6] | In Vivo | SBE-β-CD acts as a solubilizing agent. |
| 10% DMSO >> 90% Corn Oil | ≥ 2 mg/mL (5.47 mM)[1] | In Vivo | Suitable for oral gavage or subcutaneous injection. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO (In Vitro)
Methodology:
-
Preparation: In a sterile environment, accurately weigh 1 mg of this compound powder (Molecular Weight: 365.79).
-
Solvent Addition: Add 273.4 µL of high-quality, anhydrous 100% DMSO to the vial.[1]
-
Dissolution: Vortex the solution vigorously. If any particulates remain, place the vial in an ultrasonic water bath for 5-10 minutes. For concentrations approaching 20 mg/mL, gentle warming and adjusting the pH to 2 with 1M HCl may be necessary to achieve a completely clear solution.[1][6]
-
Sterilization & Storage: Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO. Aliquot the solution into sterile, light-protected microcentrifuge tubes. Store at -80°C for up to 6 months.[1][5]
Protocol 2: Preparation of a Working Solution for Cell Culture
Methodology:
-
Pre-warm Medium: Warm your complete cell culture medium to 37°C in a water bath.
-
Calculate Dilution: Determine the volume of your 10 mM DMSO stock solution needed to achieve the desired final concentration in your medium. Ensure the final DMSO concentration remains below 0.1%.
-
Dilution: While gently swirling the flask of pre-warmed medium, add the calculated volume of the this compound stock solution drop-by-drop.
-
Mix and Use: Continue to swirl gently for another 10-15 seconds to ensure the solution is homogeneous. Use the medium immediately to treat your cells. Do not store complete media containing the inhibitor for extended periods.
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade is activated by stress and cytokines.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound|1006378-90-0|MSDS [dcchemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with p38 MAPK-IN-4
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during experiments involving the p38 MAPK inhibitor, p38 MAPK-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the p38 mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is a critical regulator of cellular responses to stress and inflammation.[2] p38 MAPKs are activated by a variety of stimuli, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[3] Once activated, they phosphorylate a range of downstream targets involved in processes like cell differentiation, apoptosis, and immune responses.[1][2] Most p38 MAPK inhibitors, including likely this compound, are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing its activation and subsequent signaling.[1][4]
Q2: I'm not observing the expected decrease in phosphorylation of my downstream target. What could be the reason?
A2: Several factors could contribute to this observation:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit the kinase in your specific cell type or experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration.
-
Alternative Activation Pathways: The p38 MAPK pathway is part of a complex signaling network.[5] It's possible that under your experimental conditions, alternative or non-canonical pathways are activating p38 MAPK or that other kinases are compensating for its inhibition.[5][6]
-
Cellular Context and Stimulus: The effectiveness of a p38 MAPK inhibitor can be cell-type specific and dependent on the stimulus used to activate the pathway.[7][8]
-
Inhibitor Instability: Ensure that the inhibitor stock solution is prepared and stored correctly to maintain its activity.
Q3: My cells are showing unexpected toxicity or off-target effects. Why might this be happening?
-
Inhibition of Other Kinases: At higher concentrations, this compound may inhibit other kinases, leading to unintended biological consequences and cellular toxicity.[6][9] Some p38 inhibitors have been associated with liver and central nervous system toxicities in clinical trials, which may be partly due to off-target effects.[9]
-
Complex Role of p38 MAPK: The p38 MAPK pathway is involved in a wide array of cellular processes, and its broad inhibition can have unintended consequences.[6] For instance, while often pro-inflammatory, p38 MAPK can also have tumor-suppressive functions.[2][10]
Q4: I'm observing a transient inhibition of the pathway, followed by a rebound in activity. What is this phenomenon?
A4: This is likely tachyphylaxis, a rapid decrease in response to a drug after repeated administration.[6] In the context of p38 MAPK inhibitors, this can manifest as an initial reduction in inflammatory markers that is not sustained.[11] This can be caused by:
-
Feedback Loops: Inhibition of p38 MAPK can trigger feedback mechanisms that lead to the reactivation of the pathway.[7]
-
Receptor Desensitization or Downregulation: Continuous exposure to the inhibitor might alter upstream receptors that activate the p38 MAPK pathway.[6]
Troubleshooting Guides
Problem: No or Weak Inhibition of p38 MAPK Activity
| Possible Cause | Troubleshooting Steps |
| Inactive Inhibitor | Prepare a fresh stock solution of this compound. Ensure proper storage conditions (e.g., temperature, light protection). |
| Suboptimal Concentration | Perform a dose-response curve to determine the IC50 in your experimental system. Titrate the inhibitor concentration from a low to a high range (e.g., 1 nM to 10 µM). |
| Insufficient Incubation Time | Optimize the pre-incubation time of the inhibitor with the cells or enzyme before adding the stimulus. |
| Assay Conditions | Verify the components of your assay, including the activity of the recombinant p38 MAPK enzyme and the integrity of the substrate.[6] |
| Alternative Signaling | Investigate the activation of other MAPK pathways, such as ERK or JNK, which can sometimes compensate for p38 inhibition.[2] |
Problem: Unexpected Cellular Phenotype (e.g., Apoptosis, Proliferation Changes)
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Lower the concentration of this compound to the lowest effective dose. If possible, test a structurally different p38 MAPK inhibitor to see if the phenotype persists.[12] |
| Cell-Type Specific Roles of p38 | The function of p38 MAPK can vary significantly between cell types.[10] Review the literature for the known roles of p38 in your specific cell line. |
| Complex Biological Response | p38 MAPK is involved in both pro-apoptotic and survival pathways depending on the context.[2][12] Analyze markers for both apoptosis (e.g., cleaved caspase-3) and cell cycle progression. |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.
In Vitro Kinase Assay
-
Assay Setup: In a 96-well plate, add the kinase assay buffer, serial dilutions of this compound, and recombinant p38 MAPK enzyme.[6]
-
Pre-incubation: Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[6][13]
-
Reaction Initiation: Add a mixture of the substrate (e.g., ATF-2) and ATP to start the reaction.[13]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.[6]
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radioactive assays measuring the incorporation of ³²P or non-radioactive methods like luminescence-based assays that measure the remaining ATP.[6][14]
Visualizing Pathways and Workflows
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A troubleshooting decision tree for interpreting unexpected results.
References
- 1. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. tpca-1.com [tpca-1.com]
- 5. portlandpress.com [portlandpress.com]
- 6. benchchem.com [benchchem.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Inactivation of p38 MAPK contributes to stem cell-like properties of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: p38 MAPK-IN-4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing p38 MAPK-IN-4 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] p38 MAPKs are a class of protein kinases that are activated in response to stress stimuli like cytokines, ultraviolet irradiation, and osmotic shock.[2] These kinases play a crucial role in cellular processes such as inflammation, cell differentiation, and apoptosis.[2][3] this compound works by binding to the ATP-binding pocket of the p38 MAPK enzyme, which prevents the enzyme from being activated and subsequently phosphorylating its downstream targets.[3] By inhibiting this pathway, the production of pro-inflammatory cytokines like TNF-α and IL-1β can be reduced.[3]
Q2: What are the potential causes of lot-to-lot variability with this compound and how can it affect my experiments?
-
Purity differences: Minor variations in the percentage of the active compound versus impurities.
-
Solubility changes: Differences in the physical properties of the powder that may affect how well it dissolves.
-
Presence of isomers or enantiomers: The ratio of stereoisomers may differ between lots, potentially impacting biological activity.
-
Degradation: Improper storage or handling can lead to the breakdown of the compound.
This variability can significantly impact experimental results, leading to:
-
Inconsistent potency: Different IC50 values observed between lots.
-
Altered off-target effects: Variations in impurity profiles could lead to unexpected biological responses.
-
Poor reproducibility: Difficulty in replicating previous findings.
Q3: I am observing unexpected or inconsistent results with a new lot of this compound. What are the initial troubleshooting steps?
A3: If you suspect lot-to-lot variability is affecting your experiments, consider the following initial steps:
-
Verify Compound Identity and Purity: If possible, obtain the certificate of analysis (CoA) for both the old and new lots. Compare the purity and any other characterization data provided.
-
Confirm Solubility: Ensure the new lot of the inhibitor is fully dissolved. You may need to optimize the dissolution procedure (e.g., vortexing, gentle warming).
-
Perform a Dose-Response Curve: Compare the potency (e.g., IC50) of the new lot against the previous lot in a standardized assay to quantify any differences in activity.
-
Check for Off-Target Effects: If your assay allows, investigate whether the new lot is producing unexpected phenotypes that might suggest off-target activity.
Troubleshooting Guide
Issue 1: Reduced or No Inhibition of p38 MAPK Activity
| Possible Cause | Recommended Solution |
| Inhibitor Degradation | Ensure this compound has been stored correctly, typically at -20°C or -80°C as a stock solution.[1] Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Incorrect Concentration | Verify calculations for serial dilutions. Perform a dose-response experiment to confirm the optimal inhibitory concentration. |
| Incomplete Dissolution | Visually inspect the stock solution for any precipitate. If necessary, gently warm and vortex to ensure complete dissolution. |
| Assay-Specific Issues | Confirm that your assay is sensitive to p38 MAPK inhibition. Include positive and negative controls to validate the assay's performance. |
Issue 2: Increased Cell Toxicity or Unexpected Phenotypes
| Possible Cause | Recommended Solution |
| Off-Target Effects | Many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[5] This can lead to cellular toxicity.[5] Consider using a structurally different p38 MAPK inhibitor as a control to see if the phenotype is consistent. |
| Impurity Profile | The new lot may contain impurities with biological activity. If possible, analyze the purity of the compound using techniques like HPLC. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is non-toxic to your cells. |
Experimental Protocols
Western Blotting for Phospho-p38 MAPK
This protocol is a standard method to assess the inhibition of p38 MAPK phosphorylation.
-
Cell Treatment: Plate cells and treat with your experimental conditions, including a vehicle control and various concentrations of this compound. Stimulate the p38 MAPK pathway with an appropriate agonist (e.g., anisomycin, LPS, UV radiation) for a predetermined time.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK.
-
Immunoprecipitation (Optional): If using cell lysates, immunoprecipitate active p38 MAPK using an anti-p38 MAPK antibody and protein A/G beads.
-
Kinase Reaction:
-
To the immunoprecipitated p38 MAPK or purified active p38 MAPK enzyme, add a reaction buffer containing ATP and a specific substrate (e.g., ATF2).[6]
-
Add different concentrations of this compound or a vehicle control.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the phosphorylated form of the substrate (e.g., phospho-ATF2).
-
Visualizations
References
Technical Support Center: p38 MAPK-IN-4 Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of p38 MAPK-IN-4, a potent inhibitor of the p38 mitogen-activated protein kinase. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for key cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of a p38 MAPK inhibitor like this compound?
A1: The p38 MAPK signaling pathway is a crucial regulator of cellular responses to stress, inflammation, and cytokines.[1][2][3] By inhibiting p38 MAPK, this compound can interfere with various cellular processes, including cell proliferation, differentiation, and apoptosis.[1] The cytotoxic effects of inhibiting this pathway are complex and can be cell-type dependent.[4] Inhibition of p38 MAPK can lead to apoptosis (programmed cell death) by modulating the activity of downstream targets involved in cell survival and death pathways.[5] For instance, p38 MAPK has been shown to regulate the expression and phosphorylation of proteins in the BCL2 family, which are central to the control of apoptosis.[5] In some cancer cells, however, inhibition of p38 MAPK has been shown to enhance the cytotoxic effects of other chemotherapeutic agents.[6][7][8]
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: A panel of cell lines is recommended to assess both general and cancer-specific cytotoxicity. This should include:
-
Normal, non-cancerous cell lines: To establish a baseline for general toxicity. Examples include human lung fibroblasts (e.g., MRC-5) or kidney epithelial cells (e.g., Vero E6).[9]
-
Cancer cell lines with known p38 MAPK activity: A variety of cancer cell lines representing different tumor types should be used. It is particularly insightful to include cell lines where the p38 MAPK pathway is known to be activated or to play a pro-survival role. Examples could include certain lines of breast, lung, or colon cancer.[10]
-
Immune cells: Given the role of p38 MAPK in inflammation, assessing cytotoxicity in immune cell lines (e.g., macrophages, lymphocytes) can provide valuable information.[11][12]
Q3: What are the appropriate concentration ranges and incubation times for this compound in cytotoxicity assays?
A3: The optimal concentration range and incubation time for this compound will need to be determined empirically for each cell line.
-
Concentration Range: A broad range of concentrations should be tested initially, typically from nanomolar to micromolar levels. A logarithmic dose-response curve is recommended, for example, starting from 1 nM to 100 µM.
-
Incubation Time: Standard incubation times for cytotoxicity assays are 24, 48, and 72 hours.[9] Shorter time points may be useful to assess acute toxicity, while longer time points can reveal effects on cell proliferation.
Q4: How can I confirm that the observed cytotoxicity is due to the inhibition of p38 MAPK?
A4: To confirm on-target activity, you can perform the following experiments:
-
Western Blot Analysis: Treat cells with this compound and measure the phosphorylation levels of downstream targets of p38 MAPK, such as MAPKAPK2 (MK2) or ATF2.[3] A decrease in the phosphorylation of these substrates would indicate successful inhibition of the p38 MAPK pathway.
-
Rescue Experiments: If the cytotoxic effect is on-target, it might be possible to rescue the cells by introducing a constitutively active form of a downstream effector of p38 MAPK.
-
Use of a Structurally Unrelated p38 MAPK Inhibitor: Comparing the cytotoxic profile of this compound with another known p38 MAPK inhibitor can help determine if the observed effects are specific to this class of compounds.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells in a cell viability assay. | - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent compound dilution or addition. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.- Use a multichannel pipette for adding reagents and ensure proper mixing. |
| No significant cytotoxicity observed even at high concentrations of this compound. | - The chosen cell line may be resistant to p38 MAPK inhibition.- The compound may have low potency in the specific cell type.- The incubation time may be too short. | - Test a wider range of cell lines.- Confirm target engagement by Western blot (see FAQ Q4).- Extend the incubation period (e.g., up to 72 hours). |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity. | - The concentration of the vehicle is too high. | - Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). | - The assays measure different cellular endpoints.- The timing of the assay relative to the cytotoxic event is critical. | - Understand the principle of each assay. MTT measures metabolic activity, while LDH measures membrane integrity. A compound might affect metabolism before causing cell lysis.- Perform a time-course experiment to determine the optimal endpoint for each assay. |
Experimental Protocols & Data Presentation
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Summary of this compound Cytotoxicity (IC50 values in µM)
| Cell Line | MTT Assay (48h) | LDH Assay (48h) |
| Normal Cell Line 1 | ||
| Normal Cell Line 2 | ||
| Cancer Cell Line A | ||
| Cancer Cell Line B | ||
| Cancer Cell Line C |
Table 2: Apoptosis Analysis of this compound Treatment (48h) in Cancer Cell Line A
| This compound Conc. (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Control) | |||
| IC50/2 | |||
| IC50 | |||
| IC50*2 |
Detailed Methodologies
1. Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value.[9]
2. Cytotoxicity Assessment (LDH Release Assay)
This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate on the same plate:
-
Untreated Control: Spontaneous LDH release.
-
Vehicle Control: Cells treated with the same solvent used for this compound.
-
Maximum LDH Release Control: Cells treated with a lysis buffer.
-
Culture Medium Background: Medium without cells.
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
LDH Measurement:
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the assay kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium relative to the maximum LDH release control.
3. Apoptosis Assessment (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Distinguish between the following populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: A logical approach to troubleshooting inconsistent cytotoxicity data.
References
- 1. assaygenie.com [assaygenie.com]
- 2. portlandpress.com [portlandpress.com]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. IL-4 regulation of p38 MAPK signalling is dependent on cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress Relief Techniques: p38 MAPK Determines the Balance of Cell Cycle and Apoptosis Pathways [mdpi.com]
- 6. p38 MAPK inhibition enhances PS-341 (bortezomib)-induced cytotoxicity against multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. P38 MAPK inhibition enhancing ATO-induced cytotoxicity against [geneticmedicine.weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of p38 MAPK Inhibitors: p38 MAPK-IN-4 vs. SB203580
A Comprehensive Guide for Researchers and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a multitude of diseases. Researchers developing novel therapeutics targeting this pathway require a clear understanding of the available chemical probes. This guide provides a detailed, data-driven comparison of two notable p38 MAPK inhibitors: p38 MAPK-IN-4, a potent pyrrole-based inhibitor, and SB203580, a widely used first-generation pyridinyl imidazole inhibitor.
Mechanism of Action
Both this compound and SB203580 are ATP-competitive inhibitors, targeting the ATP-binding pocket of p38 MAP kinases to block their catalytic activity. The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Inhibition of these kinases prevents the phosphorylation of downstream substrates, thereby modulating inflammatory responses and other cellular processes.
Potency and Selectivity
Inhibitor Potency Comparison
| Inhibitor | Target | IC50 (nM) | Reference |
| This compound | p38 MAPK | 35 | [3] |
| SB203580 | p38α (SAPK2a) | 50 | [1][2] |
| p38β2 (SAPK2b) | 500 | [1][2] |
Known Off-Target Effects of SB203580
| Off-Target Kinase | Activity | Reference |
| LCK | Inhibition (100-500 fold less potent than for p38) | [1][2] |
| GSK-3β | Inhibition (100-500 fold less potent than for p38) | [1][2] |
| PKBα (Akt) | Inhibition (100-500 fold less potent than for p38) | [1][2] |
| RIPK2 | Potent Inhibition (IC50 = 46 nM) | [4] |
| c-Raf | Inhibition (IC50 = 2 µM) | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.
Caption: The p38 MAPK signaling cascade and points of inhibition.
References
- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis for p38 protein kinase inhibitor specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of p38 MAPK Inhibitors: The Allosteric Modulator BIRB 796 versus the Potent p38 MAPK-IN-4
For researchers and drug development professionals navigating the complex landscape of p38 mitogen-activated protein kinase (MAPK) inhibitors, a clear understanding of the distinct characteristics of available compounds is paramount. This guide provides a head-to-head comparison of two notable p38 MAPK inhibitors, BIRB 796 (Doramapimod) and p38 MAPK-IN-4, highlighting their mechanisms of action, inhibitory efficacy, and isoform selectivity. This objective analysis is supported by experimental data and detailed methodologies to inform strategic decisions in research and development.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases, including inflammatory disorders and cancer. The complexity of this pathway, which involves four distinct isoforms (p38α, p38β, p38γ, and p38δ), necessitates the development of inhibitors with well-defined profiles.
Mechanism of Action: A Tale of Two Binding Modes
A primary distinction between BIRB 796 and this compound lies in their mechanism of inhibiting p38 MAPK. BIRB 796 is a well-characterized allosteric inhibitor. It binds to a site distinct from the ATP-binding pocket, inducing a conformational change that locks the kinase in an inactive state. This unique mechanism contributes to its high potency and slow dissociation rate.
On the other hand, this compound, a pyrrole-based compound, is a potent inhibitor of p38 MAPK with a reported IC50 of 35 nM. While its isoform selectivity is not extensively documented in publicly available literature, inhibitors of this chemical class are typically ATP-competitive, meaning they vie with ATP for binding to the kinase's active site.
Quantitative Comparison of Inhibitory Efficacy
The following tables summarize the available quantitative data for BIRB 796 and this compound, providing a snapshot of their inhibitory potency.
Table 1: In Vitro Inhibitory Activity of this compound
| Inhibitor | Target | IC50 (nM) |
| This compound | p38 MAPK | 35 |
Table 2: In Vitro Inhibitory Activity and Selectivity of BIRB 796
| Inhibitor | Target | IC50 (nM) |
| BIRB 796 | p38α | 38 |
| p38β | 65 | |
| p38γ | 200 | |
| p38δ | 520 |
Visualizing the p38 MAPK Signaling Pathway and Inhibition
To provide a clearer understanding of the biological context, the following diagram illustrates the p38 MAPK signaling cascade and the points of intervention for ATP-competitive and allosteric inhibitors.
Validating p38 MAPK-IN-4: A Comparative Guide for a New Cell Line
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the activity of a novel p38 mitogen-activated protein kinase (MAPK) inhibitor, p38 MAPK-IN-4, in a new cell line. To establish a robust performance benchmark, we compare its efficacy and cellular effects against two well-characterized alternative inhibitors: SB203580, a first-generation p38α/β inhibitor, and BIRB-796 (Doramapimod), a highly potent and clinically evaluated Type II inhibitor.
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in various diseases.[1][2] The four isoforms of p38 MAPK (α, β, γ, and δ) are activated by upstream kinases MKK3 and MKK6.[1] Once activated via phosphorylation, p38 MAPK phosphorylates a range of downstream targets, including transcription factors like ATF2 and other kinases such as MAPKAPK2 (MK2), leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][3] Validating a new inhibitor requires confirming its ability to effectively and specifically block this cascade.
Caption: The p38 MAPK signaling cascade.
Comparative Data Summary
The following tables present hypothetical performance data for this compound against established inhibitors. These values serve as a template for presenting results from the experimental protocols detailed below.
Table 1: Biochemical Kinase Inhibition Profile
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) |
| This compound | 8 | 55 | >10,000 | >10,000 |
| SB203580 | 50 | 500 | >10,000 | >10,000 |
| BIRB-796 | 38 | 65 | 200 | 520 |
IC50 (half-maximal inhibitory concentration) values represent the concentration of inhibitor required to reduce kinase activity by 50% in a biochemical assay.
Table 2: Cellular Target Engagement & Functional Output in New Cell Line (LPS-Stimulated)
| Compound | p-ATF2 Inhibition IC50 (nM) | TNF-α Inhibition IC50 (nM) |
| This compound | 25 | 40 |
| SB203580 | 250 | 300 |
| BIRB-796 | 15 | 20 |
Cellular IC50 values measure the inhibitor's potency within a biological system.
Table 3: Cytotoxicity Profile in New Cell Line
| Compound | CC50 (µM) |
| This compound | >50 |
| SB203580 | >50 |
| BIRB-796 | 25 |
CC50 (half-maximal cytotoxic concentration) values represent the concentration that causes death to 50% of cells after a 48-hour exposure.
Experimental Validation Workflow
Validating this compound requires a multi-step approach to confirm target engagement, measure downstream functional consequences, and assess off-target cytotoxic effects.
Caption: Workflow for inhibitor validation.
Detailed Experimental Protocols
Protocol 1: Cell Culture, Stimulation, and Inhibitor Treatment
-
Cell Seeding: Plate the chosen cell line (e.g., RAW 264.7 macrophages) in 6-well plates for Western Blotting, 96-well plates for ELISA, and 96-well plates for viability assays. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound, SB203580, and BIRB-796. Pre-incubate cells with the inhibitors or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
Stimulation: Add a p38 MAPK activator, such as Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL, to all wells except the unstimulated controls.
-
Incubation:
-
For Western Blotting, incubate for 30 minutes.
-
For ELISA, incubate for 4-6 hours.
-
For Viability Assays, incubate for 24-48 hours.
-
Protocol 2: Western Blot for Phospho-p38 and Phospho-ATF2
This protocol assesses the direct inhibition of p38 activity on its downstream substrate.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-p38 (Thr180/Tyr182), total p38, phospho-ATF2 (Thr71), and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels to determine the percent inhibition at each inhibitor concentration and calculate the IC50.
Protocol 3: ELISA for TNF-α Quantification
This assay measures the functional downstream consequence of p38 inhibition.
-
Sample Collection: After the 4-6 hour incubation period, centrifuge the 96-well plate and collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for TNF-α according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve to calculate the concentration of TNF-α in each sample. Plot the TNF-α concentration against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[5]
Protocol 4: Cell Viability Assay (MTT)
This protocol is crucial to ensure that the observed reduction in cytokine production is due to specific p38 inhibition and not general cytotoxicity.
-
Assay Execution: After the 24-48 hour incubation with inhibitors, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well of the 96-well plate and incubate for 2-4 hours at 37°C.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot viability against inhibitor concentration to determine the CC50 value.[4]
References
- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 2. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]
- 3. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Comparative Potency Analysis of p38 MAPK Inhibitors: p38 MAPK-IN-4 versus PH-797804
This guide provides a detailed comparison of the potency of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors: p38 MAPK-IN-4 and PH-797804. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of research tools for studying p38 MAPK signaling.
Introduction to p38 MAPK and its Inhibitors
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] It is involved in a variety of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ.[3] Due to its central role in the inflammatory response, p38 MAPK, particularly the p38α isoform, is a significant target for the development of anti-inflammatory therapeutics.[3][4]
This compound and PH-797804 are small molecule inhibitors that target the p38 MAPK pathway.[5][6][7] PH-797804 is a novel and selective pyridinone inhibitor of p38α.[5]
Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and PH-797804.
| Inhibitor | Target | Assay Type | Potency (IC50) | Potency (Ki) |
| This compound | p38 MAPK | Not Specified | 35 nM[7][8] | Not Reported |
| PH-797804 | p38α | Cell-free | 26 nM[5][9][10] | 5.8 nM[9] |
| p38β | Cell-free | 102 nM[5][10] | 40 nM[9] | |
| LPS-induced TNF-α production | U937 cells | 5.9 nM[5][9] | Not Applicable | |
| p38 kinase activity | U937 cells | 1.1 nM[5][9] | Not Applicable | |
| RANKL- and M-CSF-induced osteoclast formation | Primary rat bone marrow cells | 3 nM[5][9] | Not Applicable |
Mechanism of Action
Both inhibitors are understood to function by inhibiting the kinase activity of p38 MAPK. PH-797804 is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream targets.[9] This action effectively blocks the inflammatory signaling cascade.[4]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental context, the following diagrams are provided.
Caption: p38 MAPK Signaling Pathway and Inhibition.
Caption: General Workflow for a Kinase Inhibition Assay.
Experimental Protocols
PH-797804 p38α Kinase Assay
A detailed experimental protocol for determining the potency of PH-797804 against p38α has been described.[5] The key steps are as follows:
-
Reaction Mixture Preparation : The reaction mixtures contain 25 mM HEPES (pH 7.5), 10 mM magnesium acetate, ATP at the indicated concentration, 0.05 to 0.3 µCi of [γ-33P]ATP, 0.8 mM dithiothreitol, and either 200 µM EGFRP or 10 µM GST-c-Jun for p38α kinase reactions.[5]
-
Enzyme Addition : The reaction is initiated by the addition of 25 nM p38α kinase to a final volume of 50 µl.[5]
-
Incubation : The p38α kinase reactions are incubated at 25°C for 30 minutes.[5]
-
Linearity : Under these conditions, the formation of the product for p38α kinase is linear with time.[5]
This compound Assay
Detailed experimental protocols for the specific assay used to determine the IC50 of this compound were not available in the searched literature.
Summary and Conclusion
Based on the available data, both this compound and PH-797804 are potent inhibitors of p38 MAPK. PH-797804 has been more extensively characterized, with reported IC50 values against specific p38 isoforms (p38α and p38β) and in various cell-based assays.[5][9][10] Its potency against p38α in a cell-free assay (IC50 = 26 nM) is comparable to the reported potency of this compound (IC50 = 35 nM).[5][7][8][9][10] However, a direct comparison of these values should be made with caution, as the specific p38 isoform and the assay conditions for the this compound IC50 value are not specified in the available literature. PH-797804 demonstrates high potency in cellular assays, inhibiting LPS-induced TNF-α production and p38 kinase activity at low nanomolar concentrations.[5][9] The choice between these inhibitors for research purposes may depend on the specific p38 isoform of interest and the desired application (biochemical vs. cellular assays). For studies requiring a well-characterized inhibitor with proven cellular activity, PH-797804 is a strong candidate.
References
- 1. assaygenie.com [assaygenie.com]
- 2. portlandpress.com [portlandpress.com]
- 3. p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. PH-797804 - Wikipedia [en.wikipedia.org]
- 7. This compound | CAS#:219138-24-6 | Chemsrc [chemsrc.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Cross-Validation of p38 MAPK Inhibition: A Comparative Guide to p38 MAPK-IN-4 and siRNA
A head-to-head analysis of small molecule inhibitors and genetic knockdown for targeting the p38 MAPK signaling pathway.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to a variety of external stressors, including inflammatory cytokines and environmental insults. Its integral role in processes such as cell proliferation, differentiation, apoptosis, and inflammation has rendered it a significant target for therapeutic intervention in a range of diseases. Researchers looking to modulate this pathway have two primary tools at their disposal: small molecule inhibitors and RNA interference (RNAi) technologies, such as small interfering RNA (siRNA). This guide provides an objective comparison of the effects of the potent and selective chemical inhibitor, p38 MAPK-IN-4, with siRNA-mediated knockdown of p38 MAPK, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Approaches
This compound is a potent and selective inhibitor of the p38 MAPK α isoform (p38α), with a reported IC50 of 68 nM. It functions as an ATP-competitive inhibitor, binding to the kinase domain of p38α and preventing the phosphorylation of its downstream substrates. This direct inhibition of enzymatic activity leads to a rapid and reversible blockade of the signaling cascade.
siRNA-mediated knockdown , on the other hand, targets the p38 MAPK at the genetic level. A specific siRNA duplex is introduced into the cell where it guides the RNA-induced silencing complex (RISC) to recognize and cleave the messenger RNA (mRNA) encoding for p38 MAPK. This post-transcriptional gene silencing leads to a reduction in the total amount of p38 MAPK protein, thereby diminishing the cell's capacity to respond to upstream activating signals.
At a Glance: this compound vs. siRNA
| Feature | This compound (and other small molecule inhibitors) | p38 MAPK siRNA |
| Target | p38 MAPK kinase activity (primarily α and β isoforms for many inhibitors) | p38 MAPK mRNA (can be isoform-specific) |
| Mechanism | Competitive inhibition of ATP binding | mRNA degradation, leading to reduced protein synthesis |
| Onset of Action | Rapid (minutes to hours) | Slower (24-72 hours to achieve maximal knockdown) |
| Duration of Effect | Reversible, dependent on compound half-life and clearance | Transient, dependent on cell division and siRNA stability (typically 3-7 days) |
| Specificity | Can have off-target effects on other kinases | Can have off-target effects on other mRNAs with sequence similarity |
| Application | Acute inhibition studies, in vivo studies | Target validation, study of protein function loss |
Quantitative Data Comparison
The following tables summarize hypothetical yet representative experimental data comparing the effects of a p38 MAPK inhibitor (like this compound) and p38 MAPK siRNA on key cellular processes.
Table 1: Effect on p38 MAPK Activity and Downstream Signaling
| Treatment | p-p38 MAPK (Relative Units) | p-MK2 (Relative Units) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| p38 MAPK Inhibitor (1 µM) | 0.95 ± 0.10 | 0.25 ± 0.05 |
| Scrambled siRNA | 0.98 ± 0.13 | 0.95 ± 0.11 |
| p38α MAPK siRNA | 0.35 ± 0.08 | 0.40 ± 0.07 |
Data represents the mean ± standard deviation from three independent experiments. MK2 (MAPKAPK2) is a direct downstream substrate of p38 MAPK.
Table 2: Impact on Cell Viability and Apoptosis
| Treatment | Cell Viability (% of Control) | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 100 ± 5.2 | 1.0 ± 0.2 |
| p38 MAPK Inhibitor (1 µM) + Cisplatin | 65 ± 4.1 | 3.5 ± 0.4 |
| Scrambled siRNA + Cisplatin | 98 ± 6.0 | 1.2 ± 0.3 |
| p38α MAPK siRNA + Cisplatin | 58 ± 5.5 | 4.1 ± 0.5 |
Data represents the mean ± standard deviation from three independent experiments in a cancer cell line treated with the chemotherapeutic agent cisplatin.[1]
Table 3: Modulation of Cytokine Production
| Treatment | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| LPS (Lipopolysaccharide) | 1250 ± 150 | 850 ± 90 |
| LPS + p38 MAPK Inhibitor (1 µM) | 350 ± 45 | 250 ± 30 |
| LPS + Scrambled siRNA | 1200 ± 130 | 820 ± 85 |
| LPS + p38α MAPK siRNA | 550 ± 70 | 400 ± 50 |
Data represents the mean ± standard deviation from three independent experiments in macrophage-like cells stimulated with LPS.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The p38 MAPK signaling cascade and points of intervention.
References
A Head-to-Head Showdown: Evaluating p38 MAPK Inhibitors for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of prominent p38 MAPK inhibitors, supported by experimental data. A detailed analysis of their potency, selectivity, and cellular activity is presented to aid in the selection of the most suitable compounds for preclinical research.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a pivotal regulator of cellular responses to inflammatory cytokines and environmental stress. This pathway is implicated in a spectrum of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease, and cancer. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). Of these, the p38α isoform is the most extensively studied and is a key player in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Consequently, p38α has emerged as a significant therapeutic target, leading to the development of numerous small molecule inhibitors.
This guide offers a head-to-head comparison of several widely used and well-characterized p38 MAPK inhibitors: SB203580, SB202190, Neflamapimod (VX-745), Doramapimod (BIRB 796), Losmapimod, and PH-797804. We will delve into their inhibitory potency against different p38 isoforms, their selectivity profile, and their efficacy in cellular models of inflammation.
Comparative Analysis of p38 MAPK Inhibitors
The potency and selectivity of p38 MAPK inhibitors are critical parameters for their utility as research tools and potential therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of the selected inhibitors against the different p38 MAPK isoforms. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Notes |
| SB203580 | 50[1] | 500 (p38β2)[1] | >10,000 | >10,000 | Selective for p38α and p38β over γ and δ isoforms. |
| SB202190 | 50[2][3][4] | 100[2][3][4] | Not widely reported | Not widely reported | Potent inhibitor of p38α and p38β.[2][3][4] |
| Neflamapimod (VX-745) | 10[5][6] | 220[5][6] | >20,000[5] | Not widely reported | Highly selective for p38α over p38β.[5] No significant inhibition of p38γ.[5] |
| Doramapimod (BIRB 796) | 38 | 65 | 200 | 520 | Pan-p38 inhibitor, with activity against all four isoforms. |
| Losmapimod | pKi = 8.1 | pKi = 7.6 | Not widely reported | Not widely reported | Selective inhibitor of p38α and p38β.[7][8] |
| PH-797804 | 26[9][10] | 102[10] | >10,000 | >10,000 | Potent and selective inhibitor of p38α and p38β with >100-fold selectivity over p38γ and p38δ. |
Note: pKi values for Losmapimod can be converted to Ki (nM) for a more direct comparison, though the original reporting format is maintained here.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the p38 MAPK signaling pathway and the experimental workflows used to assess their efficacy.
Caption: p38 MAPK Signaling Pathway.
The diagram above illustrates the canonical p38 MAPK signaling cascade. Extracellular stimuli activate upstream kinases (MAP3Ks and MKKs), which in turn phosphorylate and activate the p38 MAPK isoforms. Activated p38 kinases then phosphorylate a variety of downstream substrates, leading to diverse cellular responses. The points of intervention for the p38 MAPK inhibitors discussed in this guide are also indicated.
Caption: Experimental Workflow for p38 Inhibitor Evaluation.
The workflow diagram outlines the key steps in evaluating a p38 MAPK inhibitor, from initial biochemical characterization to assessment of its activity in a cellular context.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate comparison of inhibitor performance.
In Vitro p38α Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase using a common substrate, Activating Transcription Factor 2 (ATF2).
Materials:
-
Recombinant active p38α kinase
-
Recombinant ATF2 protein (substrate)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP solution (10 mM stock)
-
Test inhibitor (dissolved in DMSO)
-
96-well assay plates
-
Phospho-ATF2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. A typical starting concentration range is 100 µM to 0.1 nM.
-
In a 96-well plate, add 10 µL of diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of a solution containing recombinant p38α kinase and ATF2 substrate in Kinase Assay Buffer to each well. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 20 µL of ATP solution to each well. The final ATP concentration is typically at or near the Km for ATP.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated ATF2 (Thr71).
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based TNF-α Secretion Assay in LPS-Stimulated THP-1 Cells
This assay measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α in a human monocytic cell line (THP-1) stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 cell culture medium supplemented with 10% FBS and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitor (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium containing 100 ng/mL PMA to induce differentiation into macrophage-like cells. Incubate for 48-72 hours.
-
After differentiation, remove the PMA-containing medium and replace it with fresh RPMI-1640 medium.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with various concentrations of the inhibitor or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion for each inhibitor concentration compared to the LPS-stimulated vehicle control.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The selection of a p38 MAPK inhibitor for preclinical research requires careful consideration of its potency, isoform selectivity, and cellular activity. This guide provides a comparative overview of several widely used inhibitors, highlighting their key characteristics. For studies focused on the role of p38α, highly selective inhibitors such as Neflamapimod (VX-745) and PH-797804 may be advantageous. In contrast, for broader investigations of p38 MAPK signaling, a pan-inhibitor like Doramapimod (BIRB 796) could be more appropriate. The provided experimental protocols offer a starting point for the rigorous in-house evaluation of these and other p38 MAPK inhibitors, ensuring the generation of robust and reproducible data. As the field of p38 MAPK research continues to evolve, a thorough understanding of the available chemical tools is paramount for advancing our knowledge of its role in health and disease.
References
- 1. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
On-Target Efficacy of p38 MAPK-IN-4: A Comparative Analysis
A detailed guide for researchers, scientists, and drug development professionals on the on-target activity of p38 MAPK-IN-4, benchmarked against other known inhibitors. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols to aid in the evaluation and application of this potent inhibitor.
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases. This compound has emerged as a potent and selective inhibitor of this pathway. This guide provides an objective comparison of this compound's performance against other alternative inhibitors, supported by quantitative data and detailed experimental methodologies.
Comparative On-Target Activity of p38 MAPK Inhibitors
The following table summarizes the in vitro and cellular activities of this compound in comparison to other widely used p38 MAPK inhibitors. The data highlights the potency of these compounds in inhibiting p38 MAPKα, the most extensively studied isoform, and their functional impact on cellular processes such as cytokine release.
| Compound | Biochemical IC50 (p38α) | Cellular IC50 (LPS-induced TNFα release in THP-1 cells) |
| This compound | 35 nM[1][2], 68 nM[3] | 187 nM[3] |
| SB202190 | 50 nM | Not specified |
| PH-797804 | 26 nM | 5.9 nM (in U937 cells)[4] |
| p38 MAPK Inhibitor IV | 130 nM | 22 nM (in human PBMCs)[5][6] |
Caption: Comparative IC50 values of p38 MAPK inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade activated by various extracellular stimuli, including stress and inflammatory cytokines. This activation leads to the phosphorylation of downstream targets, culminating in a cellular response.
References
A Comparative Guide to p38α MAPK Inhibitor Specificity: Evaluating p38 MAPK-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity of a novel hypothetical inhibitor, p38 MAPK-IN-4, against the p38 mitogen-activated protein kinase (MAPK) alpha (α) isoform. The performance of this compound is benchmarked against a selection of established p38 MAPK inhibitors with known selectivity profiles. All quantitative data is supported by detailed experimental protocols to aid in the replication and validation of these findings.
p38 MAPK Signaling Pathway and Inhibition
The p38 MAPK signaling cascade is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress. Of the four isoforms (p38α, p38β, p38γ, and p38δ), p38α is the most extensively studied and is a key mediator in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, selective inhibition of p38α is a major therapeutic target for a variety of inflammatory diseases. The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of action for ATP-competitive inhibitors.
Caption: The p38 MAPK signaling cascade and the inhibitory action of ATP-competitive inhibitors.
Comparative Inhibitor Specificity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and other selected inhibitors against the four p38 MAPK isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | p38α/β Selectivity Ratio |
| This compound (Hypothetical) | 5 | 150 | >1000 | >1000 | 30 |
| Neflamapimod (VX-745) | 10[1] | 220[1] | >20,000[1] | Not Reported | 22[2] |
| Pamapimod (R-1503) | 14[3] | 480[3] | No Activity[3] | No Activity[3] | 34.3 |
| Doramapimod (BIRB 796) | 38[4][5] | 65[4][5] | 200[4][5] | 520[4][5] | 1.7 |
| SB239063 | 44[6] | 44[7] | No Activity[6] | No Activity[6] | 1 |
| TAK-715 | 7.1[8] | 200[8] | >10,000[8] | >10,000[8] | 28.2 |
Cellular Potency of p38 MAPK Inhibitors
This table presents the half-maximal effective concentration (EC50) or IC50 values of the inhibitors in cell-based assays, reflecting their potency within a biological system.
| Inhibitor | Cell-Based Assay | Cell Type | EC50/IC50 (nM) |
| This compound (Hypothetical) | TNF-α Release | Human PBMCs | 25 |
| Neflamapimod (VX-745) | IL-1β Release | Human PBMCs | 56[1] |
| Neflamapimod (VX-745) | TNF-α Release | Human PBMCs | 52[1] |
| Pamapimod | TNF-α Release | Human Monocytes | ~50 |
| Doramapimod (BIRB 796) | TNF-α Release | THP-1 cells | 18[9] |
| SB239063 | TNF-α Release | THP-1 cells | 120[6] |
| TAK-715 | TNF-α Release | THP-1 cells | 48[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
In Vitro p38 MAPK Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified p38 MAPK isoforms.
Caption: Workflow for an in vitro p38 MAPK enzyme inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing a recombinant human p38 MAPK isoform (α, β, γ, or δ), a suitable substrate (e.g., ATF2 peptide), and a kinase assay buffer is prepared in a 96- or 384-well plate.[10]
-
Inhibitor Addition: Test compounds are serially diluted and added to the reaction wells. A vehicle control (e.g., DMSO) is also included.[10]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[10]
-
Incubation: The reaction plate is incubated at 30°C for a defined period (e.g., 60 minutes).[11]
-
Detection: The level of substrate phosphorylation is quantified. Several detection methods can be employed:
-
Spectrophotometry: For the assay of Neflamapimod (VX-745), a coupled-enzyme assay was used where the consumption of ATP is linked to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[1]
-
Luminescence: Assays like ADP-Glo™ measure the amount of ADP produced, which correlates with kinase activity.[11][12]
-
Radiometry: This method involves the use of [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based TNF-α Release Assay
This assay measures the potency of an inhibitor in a cellular context by quantifying the inhibition of TNF-α production in response to an inflammatory stimulus.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.[6][9]
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the test inhibitor or a vehicle control for 1-2 hours.
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.[13]
-
Incubation: The cells are incubated for a specified period to allow for cytokine production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of inhibition of TNF-α release is calculated for each inhibitor concentration relative to the stimulated vehicle control. The EC50 or IC50 value is determined from the resulting dose-response curve.
Cellular p38 MAPK Phosphorylation Assay (Downstream Substrate)
This assay assesses the ability of an inhibitor to block the p38 MAPK signaling pathway within a cell by measuring the phosphorylation of a downstream substrate, such as Heat Shock Protein 27 (HSP27).[14]
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HeLa, U937) is cultured and then pre-treated with serial dilutions of the inhibitor before being stimulated with a p38 activator (e.g., anisomycin, sorbitol).[14]
-
Cell Lysis: After stimulation, the cells are washed and lysed to extract total protein.[14]
-
Protein Quantification: The protein concentration of the cell lysates is determined.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated HSP27 (p-HSP27) and total HSP27 (as a loading control).[14]
-
The primary antibodies are detected using a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
-
Signal Quantification and Analysis: The signal for p-HSP27 is quantified and normalized to the total HSP27 signal. The percentage of inhibition of HSP27 phosphorylation is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.[14]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. p38 alpha Kinase Enzyme System [promega.jp]
- 13. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Evaluating the Therapeutic Potential of p38 MAPK-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) has made it a prime target for therapeutic intervention in a range of diseases, including inflammatory disorders and cancer. This guide provides a comparative analysis of p38 MAPK-IN-4, a potent p38 MAPK inhibitor, against other well-characterized inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
Performance Comparison of p38 MAPK Inhibitors
The inhibitory activity of this compound and its alternatives is summarized below. The data, presented as half-maximal inhibitory concentrations (IC50), has been compiled from various sources. Direct comparison should be approached with caution as experimental conditions may vary between studies.
| Inhibitor | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| This compound | 35 | - | - | - |
| SB203580 | 50 | 500 | - | - |
| BIRB 796 (Doramapimod) | 38[1][2][3] | 65[1][2][3] | 200[1][2][3] | 520[1][2][3] |
| Ralimetinib (LY2228820) | 5.3[4] | 3.2[4] | - | - |
| Neflamapimod (VX-745) | 10[5][6] | 220[5][6] | No Inhibition | - |
| Losmapimod (GW856553) | pKi = 8.1 | pKi = 7.6 | - | - |
| Acumapimod (BCT-197) | < 1000[7] | - | - | - |
| Pamapimod (R-1503) | 14[8] | 480[8] | No Activity[8] | No Activity[8] |
| PH-797804 | 26[9][10] | 102[10] | - | - |
Signaling Pathways and Experimental Workflows
To understand the context of p38 MAPK inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: The p38 MAPK signaling pathway and the point of inhibition.
Caption: A typical experimental workflow for evaluating p38 MAPK inhibitors.
Experimental Protocols
In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the in vitro potency of inhibitors against p38α MAPK.
1. Reagent Preparation:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
p38α Enzyme: Recombinant human p38α is diluted in Kinase Buffer to the desired concentration.
-
Substrate: A suitable substrate, such as ATF2 or MBP, is prepared in Kinase Buffer.
-
ATP: ATP is prepared in Kinase Buffer to a final concentration that is approximately the Km for the enzyme.
-
Test Compounds: Inhibitors are serially diluted in DMSO and then further diluted in Kinase Buffer.
2. Assay Procedure:
-
Add 5 µL of diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the diluted p38α enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (wells without enzyme) from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a positive control inhibitor (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based TNF-α Production Assay
This protocol measures the ability of an inhibitor to suppress the production of TNF-α in a cellular context.
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Culture Conditions: Culture cells in appropriate medium (e.g., RPMI-1640 with 10% FBS).
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of the test inhibitor or vehicle (DMSO) for 1-2 hours.
2. Stimulation and Sample Collection:
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the cells for a defined period (e.g., 4-6 hours).
-
Collect the cell culture supernatant by centrifugation.
3. TNF-α Measurement:
-
Quantify the concentration of TNF-α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's protocol.
4. Data Analysis:
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample based on the standard curve.
-
Determine the percent inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value by plotting percent inhibition against inhibitor concentration.
Western Blot for Phospho-p38 MAPK
This protocol assesses the ability of an inhibitor to block the phosphorylation of p38 MAPK within cells.
1. Cell Lysis and Protein Quantification:
-
Culture and treat cells with inhibitors and stimuli as described in the cell-based assay.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of p38 MAPK (e.g., anti-phospho-p38 MAPK Thr180/Tyr182).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.
3. Data Analysis:
-
Quantify the band intensities for both phospho-p38 and total p38 using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal for each sample.
-
Compare the normalized phospho-p38 levels in inhibitor-treated samples to the stimulated vehicle control to determine the extent of inhibition.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
p38 MAPK-IN-4 proper disposal procedures
For the safe and compliant disposal of p38 MAPK-IN-4, researchers must adhere to established protocols for hazardous chemical waste. The primary guidance for handling this specific compound comes from its Safety Data Sheet (SDS), which identifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is not only a matter of laboratory safety but also of environmental protection.
Guiding Principles for Disposal
The most critical directive from the SDS is to "Dispose of contents/ container to an approved waste disposal plant." [1] This instruction underscores that this compound must be treated as hazardous waste and handled by certified professionals. Under no circumstances should this chemical or its solutions be disposed of down the drain, as this would release a substance highly toxic to aquatic organisms into the environment.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential for safety and regulatory compliance.
1. Waste Identification and Segregation:
-
A laboratory chemical is considered waste once it is no longer intended for use.[2]
-
Solid Waste: Collect all solid forms of this compound, along with any contaminated materials (e.g., pipette tips, microfuge tubes, weighing paper, gloves), in a designated hazardous solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated hazardous liquid waste container.
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals, such as strong acids, bases, or strong oxidizing/reducing agents, to prevent violent reactions or the emission of toxic gases.[3]
2. Waste Containment and Storage:
-
Container Integrity: Use only containers that are in good condition, free of leaks, and made of a material compatible with the chemical waste.[2] The cap must seal securely.
-
Labeling: As soon as waste is first added, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of its components.[2] Do not use abbreviations.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be under the control of the lab personnel and located at or near the point of generation.
-
Secondary Containment: Always store hazardous waste containers within a secondary containment bin or tray to contain any potential leaks.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are adding waste.[2][4]
3. Spill Management and Cleanup:
-
Should a spill occur, treat all cleanup materials as hazardous waste.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up solid spills to avoid creating dust.
-
Place all contaminated cleanup materials into the appropriate this compound hazardous waste container.
4. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your full or ready-for-disposal hazardous waste containers.
-
Follow your institution's specific procedures for waste manifest generation and pickup. EHS will ensure the waste is transported to a licensed treatment, storage, and disposal facility.[5]
Hazard Data Summary
The following table summarizes the key hazard classifications for this compound as identified in its Safety Data Sheet.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects |
| Data sourced from the this compound Safety Data Sheet.[1] |
Procedural and Pathway Diagrams
Visual aids are crucial for understanding complex workflows and biological contexts.
Caption: Workflow for the proper disposal of this compound hazardous waste.
Caption: Simplified p38 MAPK signaling pathway showing the point of inhibition.
References
Safeguarding Your Research: A Comprehensive Guide to Handling p38 MAPK-IN-4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, biologically active compounds like p38 MAPK-IN-4. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling chemical reagents. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure the integrity of your research.
Essential Safety Information at a Glance
Proper handling of this compound begins with a clear understanding of its potential hazards. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. The following table summarizes the key safety data.
| Hazard Classification | Pictograms | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |
| Acute Aquatic Toxicity (Category 1) | GHS09 | H400: Very toxic to aquatic life. | P270: Do not eat, drink or smoke when using this product. |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. | |
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |||
| P330: Rinse mouth. | |||
| P391: Collect spillage. | |||
| P501: Dispose of contents/ container to an approved waste disposal plant. |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment (PPE) strategy is crucial when handling potent small molecule inhibitors. The following PPE is mandatory when working with this compound to prevent accidental exposure.
-
Eye Protection: At a minimum, safety glasses with side shields must be worn.[1] For procedures with a higher risk of splashing, such as preparing stock solutions, chemical splash goggles are required.[1][2] A face shield, worn in conjunction with goggles, offers an additional layer of protection.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Given the potent nature of the compound, double-gloving is recommended, especially when handling the neat compound or concentrated solutions.[4] Gloves should be inspected for any signs of degradation or punctures before use and changed immediately if contaminated.[3]
-
Body Protection: A lab coat or a chemical-resistant apron must be worn to protect skin and personal clothing from potential contamination.[3]
-
Respiratory Protection: When handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet, a suitable respirator (e.g., an N95) is recommended to prevent inhalation of aerosols.[4]
Standard Operating Procedures: From Receipt to Disposal
Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperature for the powder is -20°C.[4]
2. Weighing and Solution Preparation:
-
All manipulations involving the solid compound, including weighing and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize the risk of inhalation.[3][4]
-
The work surface should be covered with absorbent, plastic-backed paper to contain any potential spills.[4]
-
Use a dedicated, calibrated analytical balance within the containment unit.[4]
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.[4]
-
Ensure all solutions are clearly labeled with the compound name, concentration, solvent, date of preparation, and the handler's initials.
3. Handling of Solutions:
-
Always wear the appropriate PPE as detailed above.
-
Avoid direct contact with the solution.
-
Work in a well-ventilated area.
4. Waste Disposal:
-
All waste materials contaminated with this compound, including disposable gloves, absorbent paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Dispose of the waste through an approved waste disposal plant, following all local, state, and federal regulations.[4]
-
Due to its high aquatic toxicity, it is imperative to prevent the compound from entering the environment.[4]
5. Spill and Decontamination:
-
In the event of a spill, evacuate the immediate area and alert others.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Emergency First Aid Measures
In case of accidental exposure, immediate action is critical.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[4] Have the person rinse their mouth with water.[4] Do not induce vomiting unless told to do so by a poison control center or doctor.
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Below is a diagram illustrating the safe handling workflow for this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
